molecular formula C21H20ClF2N3O B15610552 Sting-IN-11

Sting-IN-11

货号: B15610552
分子量: 403.9 g/mol
InChI 键: KBADUNGUPYKWOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sting-IN-11 is a useful research compound. Its molecular formula is C21H20ClF2N3O and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H20ClF2N3O

分子量

403.9 g/mol

IUPAC 名称

1-(5-chloro-1H-indol-3-yl)-3-[4-(4,4-difluorocyclohexyl)phenyl]urea

InChI

InChI=1S/C21H20ClF2N3O/c22-15-3-6-18-17(11-15)19(12-25-18)27-20(28)26-16-4-1-13(2-5-16)14-7-9-21(23,24)10-8-14/h1-6,11-12,14,25H,7-10H2,(H2,26,27,28)

InChI 键

KBADUNGUPYKWOD-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Sting-IN-11: A Deep Dive into its Mechanism of Action in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Sting-IN-11, a potent and orally bioavailable inhibitor of the Stimulator of Interferon Genes (STING) protein. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

Executive Summary

This compound, also known as compound 42, is a novel small molecule inhibitor of the STING pathway, a critical component of the innate immune system. The aberrant activation of the cGAS-STING pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound demonstrates potent inhibitory activity by specifically blocking the palmitoylation of the STING protein, a crucial step for its activation and downstream signaling. This guide details the biochemical and cellular activity of this compound, its impact on innate immune signaling, and the experimental methodologies used to elucidate its mechanism of action.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key innate immune signaling cascade that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING undergoes palmitoylation, a post-translational modification essential for its activation. Palmitoylated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an innate immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING cGAMP->STING_ER binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription STING_Golgi STING STING_ER->STING_Golgi translocates to STING_palm Palmitoylated STING STING_Golgi->STING_palm Palmitoylation STING_palm->TBK1 recruits & activates Sting_IN_11_MoA cluster_golgi Golgi Apparatus STING_Golgi STING STING_palm Palmitoylated STING STING_Golgi->STING_palm Palmitoylation TBK1_recruitment TBK1 Recruitment & Activation STING_palm->TBK1_recruitment Sting_IN_11 This compound Sting_IN_11->STING_palm Inhibits Development_Workflow cluster_discovery Discovery & Optimization cluster_validation Preclinical Validation SAR Structure-Activity Relationship (SAR) of Indolyl-Urea Derivatives Screening In Vitro Screening (STING Reporter Assays) SAR->Screening Optimization Lead Optimization (Potency & PK Properties) Screening->Optimization MoA_studies Mechanism of Action Studies (Palmitoylation Assay) Optimization->MoA_studies InVivo_efficacy In Vivo Efficacy (CMA & Trex1-/- models) MoA_studies->InVivo_efficacy

SN-011: A Selective STING Inhibitor for Inflammatory and Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. While essential for host defense, aberrant STING activation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors as a promising therapeutic strategy. This technical guide provides a comprehensive overview of SN-011, a potent and selective small-molecule antagonist of both human and mouse STING. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

Introduction to STING and the Therapeutic Rationale for Inhibition

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a cornerstone of innate immunity, tasked with identifying cytosolic DNA, a hallmark of viral infection or cellular damage.[1][2] Upon binding to double-stranded DNA, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3] This second messenger then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and other proinflammatory cytokines.[6]

While crucial for clearing pathogens, inappropriate activation of the STING pathway due to self-DNA accumulation or gain-of-function mutations in STING can lead to chronic inflammation and autoimmune disorders.[1] Conditions such as Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI) are directly linked to STING hyperactivation.[1][7] Therefore, specific inhibitors of STING represent a compelling therapeutic avenue for these and other STING-driven diseases.[1][3]

SN-011: A Competitive STING Antagonist

SN-011 was identified through an in silico docking screen of over 500,000 "lead-like" compounds against the crystal structure of the human STING C-terminal domain.[8] It emerged as a potent and selective inhibitor of both mouse and human STING.[3][5]

Mechanism of Action

SN-011 functions as a direct, competitive antagonist of STING.[5][9] It binds to the CDN-binding pocket of the STING dimer with a higher affinity than the endogenous agonist, 2'3'-cGAMP.[1][2][3] By occupying this pocket, SN-011 locks STING in an open, inactive conformation.[1][10] This prevents the conformational changes necessary for STING activation, thereby inhibiting all downstream signaling events, including:

  • STING oligomerization and phosphorylation.[5][10]

  • ER-to-Golgi translocation.[5][10]

  • Recruitment of TBK1 and IRF3.[11]

  • Induction of type I IFNs and other proinflammatory cytokines.[3][8]

The following diagram illustrates the cGAS-STING signaling pathway and the inhibitory action of SN-011.

Figure 1: cGAS-STING Signaling and SN-011 Inhibition.

Quantitative Data and Efficacy

SN-011 has demonstrated potent inhibitory activity in various cell-based assays across both mouse and human cell lines.

In Vitro Potency

The half-maximal inhibitory concentration (IC₅₀) values highlight the potency of SN-011 in blocking STING-dependent gene expression.

Cell LineSpeciesAssayStimulantIC₅₀ (nM)Reference
Mouse Embryonic Fibroblasts (MEFs)MouseIfnb expression2'3'-cGAMP127.5[5]
Bone Marrow-Derived Macrophages (BMDMs)MouseIfnb expression2'3'-cGAMP107.1[5]
Human Foreskin Fibroblasts (HFFs)HumanIFNB expression2'3'-cGAMP502.8[5]
Overall STING SignalingMouse & HumanNot SpecifiedNot Specified76[5]
Cellular Activity

SN-011 effectively suppresses STING signaling cascades in response to various stimuli, including the endogenous ligand 2'3'-cGAMP, viral infection, and genetic overexpression models.

Cell TypeSpeciesConcentrationStimulusEffectReference
MEFsMouse1 µM2'3'-cGAMPSignificantly suppressed Ifnb, Cxcl10, and Il6 mRNA expression[5]
HFFsHuman1 µM2'3'-cGAMPInhibited STING oligomerization and phosphorylation[5]
HFFsHuman1 µMHSV-1, HT-DNA, 2'3'-cGAMPSuppressed STING ER-to-Golgi translocation[5]
HEK293Human10 µMOverexpressionInhibited activation of wild-type and SAVI-associated STING mutants[3]
In Vivo Efficacy

In a preclinical model of the autoimmune disease Aicardi-Goutières syndrome (AGS), using Trex1⁻/⁻ mice which exhibit lethal systemic inflammation due to STING hyperactivation, SN-011 demonstrated significant therapeutic effects.

Animal ModelTreatmentOutcomeReference
Trex1⁻/⁻ miceSN-011Well-tolerated, strongly inhibited inflammation, ameliorated autoimmune pathology, and prevented death[1][8][10]

A head-to-head comparison with another STING antagonist, H-151, showed that SN-011 had comparable efficacy in inhibiting STING-mediated inflammation in both cell-based assays and the Trex1⁻/⁻ mouse model.[3] However, SN-011 is suggested to have fewer off-target effects.[6][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize SN-011.

In Silico Docking Screen

The identification of SN-011 was initiated through a virtual screen to find small molecules that bind to the CDN pocket of STING.

InSilico_Workflow start Start: Identify STING Inhibitors db ZINC15 Database (>500,000 'lead-like' compounds) start->db structure Human STING CTD Crystal Structure (PDB ID: 4EF5) start->structure docking In Silico Docking Screen db->docking structure->docking scoring Score & Rank Compounds (Based on binding to CDN pocket) docking->scoring selection Select High-Ranking Compounds (e.g., benzene-1-sulfonamido-3-amide scaffold) scoring->selection synthesis Synthesize & Procure (SN-001 to SN-004) selection->synthesis bioactivity In Vitro Bioactivity Screen (e.g., Ifnb induction assay) synthesis->bioactivity sar Structure-Activity Relationship (SAR) Study (Synthesize analogs SN-005 to SN-011) bioactivity->sar lead Identify Lead Compound: SN-011 sar->lead

Figure 2: Workflow for In Silico Identification of SN-011.

Methodology:

  • Target Structure: The crystal structure of the C-terminal domain (CTD) of human STING (PDB ID: 4EF5) was used as the docking target.[8]

  • Compound Library: A library of over 500,000 "lead-like" compounds from the ZINC15 database was screened.[8]

  • Docking: The compounds were docked into the CDN binding pocket of the STING CTD structure using computational software.

  • Scoring and Selection: Compounds were ranked based on their predicted binding affinity and interactions with key residues in the pocket. A series of compounds containing a benzene-1-sulfonamido-3-amide group scored highly.[8]

  • Hit Validation: High-ranking compounds were synthesized and evaluated for their ability to inhibit STING-triggered Ifnb gene induction in mouse embryonic fibroblasts (MEFs).[8]

  • Lead Optimization: A structure-activity relationship (SAR) study was performed on the initial hits, leading to the identification of SN-011 as a more potent inhibitor.[8]

STING-Dependent Gene Expression Assay (RT-qPCR)

This assay quantifies the ability of SN-011 to inhibit the expression of STING-dependent genes like IFNB.

Methodology:

  • Cell Culture: Mouse (MEFs, BMDMs) or human (HFFs) cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with varying concentrations of SN-011 (e.g., 0.001-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 3-6 hours).[5]

  • Stimulation: The STING pathway is activated by adding a stimulant such as 2'3'-cGAMP.

  • RNA Extraction: After a suitable incubation period, total RNA is extracted from the cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): The relative expression of target genes (e.g., Ifnb, Cxcl10, Il6) is measured by qPCR using gene-specific primers, normalized to a housekeeping gene (e.g., Actb).

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of SN-011.

STING Oligomerization and Phosphorylation Assay (Immunoblot)

This protocol assesses the effect of SN-011 on the initial steps of STING activation.

Methodology:

  • Cell Culture and Treatment: HFFs are cultured and pre-treated with SN-011 (e.g., 1 µM) or vehicle for 3 hours.[5]

  • Stimulation: Cells are stimulated with 2'3'-cGAMP to induce STING activation.

  • Cell Lysis: Cells are harvested and lysed in a buffer compatible with immunoblotting.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE under non-reducing (for oligomerization) or reducing (for phosphorylation) conditions and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then probed with primary antibodies specific for STING or phosphorylated STING. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Dimer and oligomer forms of STING will be visible under non-reducing conditions.

STING ER-to-Golgi Translocation Assay (Immunofluorescence)

This assay visually confirms that SN-011 blocks the trafficking of STING from the ER to the Golgi.

Methodology:

  • Cell Culture: HFFs are grown on glass coverslips.

  • Treatment and Stimulation: Cells are pre-treated with SN-011 (1 µM) and then stimulated with agonists like 2'3'-cGAMP, Herring Testes DNA (HT-DNA), or by infection with Herpes Simplex Virus 1 (HSV-1).[5][10]

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with primary antibodies against STING and a Golgi marker (e.g., GM130). This is followed by incubation with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594).

  • Imaging: The coverslips are mounted, and cells are imaged using a confocal microscope.

  • Analysis: Co-localization of the STING signal with the Golgi marker is assessed. In inhibited cells, STING will remain diffuse in the ER, while in activated cells, it will concentrate in perinuclear puncta co-localizing with the Golgi marker.

Conclusion and Future Directions

SN-011 is a well-characterized, potent, and selective STING inhibitor with a clear mechanism of action.[3][5] It effectively blocks STING signaling in both human and mouse systems and has demonstrated significant therapeutic potential in a preclinical model of severe autoimmune disease.[1][10] Its competitive binding to the CDN pocket makes it a valuable tool for studying STING biology and a promising lead compound for the development of drugs to treat STING-driven autoimmune and inflammatory diseases.[1][3]

Future research will likely focus on comprehensive preclinical evaluation, including pharmacokinetics, pharmacodynamics, and safety profiling in various disease models.[10] Further studies may also explore the efficacy of SN-011 in patient-derived cells to better predict its therapeutic potential in human diseases that are currently difficult to treat.[10]

References

Role of Sting-IN-11 in blocking cGAMP binding

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of STING (Stimulator of Interferon Genes) antagonists reveals a class of therapeutics with significant potential for treating a range of autoimmune and inflammatory diseases. While the specific compound "STING-IN-11" is not detailed in the available public research, this guide will focus on a well-characterized, potent STING antagonist, SN-011 , which functions as a competitive inhibitor of cGAMP binding. The principles, data, and methodologies described for SN-011 are representative of a first-in-class small molecule that targets the STING signaling pathway in a similar manner.

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Aberrant activation of this pathway can lead to chronic inflammation and is implicated in conditions such as Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI).[3][4] Consequently, inhibiting STING activation presents a promising therapeutic strategy.[3]

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade begins when cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[5] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to STING, a protein dimer located on the endoplasmic reticulum (ER) membrane.[1] This binding event induces a significant conformational change in STING, causing it to translocate from the ER to the Golgi apparatus.[6][7]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][8] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][9] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[5][9] Simultaneously, STING activation can trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[5][10]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (Dimer) cGAMP->STING_ER binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_Golgi Active STING (Oligomer) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P dimerizes IFN_Genes IFN-β Genes IRF3_P->IFN_Genes translocates & activates IFN_beta IFN-β (Transcription) IFN_Genes->IFN_beta leads to

Caption: The cGAS-STING signaling pathway.

Mechanism of Action: Competitive Inhibition of cGAMP Binding

SN-011 is a potent STING antagonist identified through in silico docking screens.[11] Its mechanism of action is to function as a competitive inhibitor that binds directly to the cyclic dinucleotide (CDN) binding pocket on the STING dimer.[4][11] By occupying this site, SN-011 physically blocks the endogenous ligand, cGAMP, from binding.[4] This action locks the STING protein in an open, inactive conformation, preventing the conformational changes that are necessary for its translocation, oligomerization, and subsequent downstream signaling.[4][11]

Inhibition_Mechanism cluster_activation Normal Activation cluster_inhibition Inhibition by SN-011 cGAMP cGAMP STING_Inactive STING (Inactive 'Open' Dimer) cGAMP->STING_Inactive Binds STING_Active STING (Active 'Closed' Dimer) STING_Inactive->STING_Active Conformational Change Downstream Downstream Signaling (IFN-β Production) STING_Active->Downstream SN011 SN-011 STING_Inactive2 STING (Inactive 'Open' Dimer) SN011->STING_Inactive2 Competitively Binds STING_Locked STING-SN-011 Complex (Locked Inactive) STING_Inactive2->STING_Locked Downstream2 No Signaling STING_Locked->Downstream2 Blocks

Caption: Mechanism of competitive inhibition by SN-011.

Quantitative Data Presentation

The inhibitory potency and binding characteristics of SN-011 have been determined through various in vitro assays.

Table 1: Inhibitory Concentration (IC50) of SN-011

This table summarizes the concentration of SN-011 required to inhibit 50% of the cGAMP-induced IFN-β expression in different cell types.

Cell LineOrganismIC50 Value (nM)Reference
Mouse Embryonic Fibroblasts (MEFs)Mouse127.5[4]
Bone Marrow-Derived Macrophages (BMDMs)Mouse107.1[4]
Human Foreskin Fibroblasts (HFFs)Human502.8[4]
Table 2: Binding Affinity (Kd) of SN-011 to Human STING

This table presents the equilibrium dissociation constant (Kd), a measure of binding affinity, for SN-011 and the natural ligand cGAMP to soluble human STING protein, as determined by Surface Plasmon Resonance (SPR). A lower Kd value indicates a higher binding affinity.

LigandBinding Affinity (Kd) (nM)MethodReference
SN-011 4.03 SPR[4]
2',3'-cGAMP9.23SPR[4]

Notably, SN-011 demonstrates a higher binding affinity for human STING than the endogenous ligand 2',3'-cGAMP.[4]

Experimental Protocols

Characterization of STING inhibitors like SN-011 relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_readouts Examples of Readouts start Seed Cells (e.g., THP-1, HEK293T) pretreat Pre-treat with Inhibitor (e.g., SN-011, serial dilutions) start->pretreat stimulate Stimulate with STING Agonist (e.g., 2',3'-cGAMP) pretreat->stimulate incubate Incubate (Time varies by assay) stimulate->incubate readout Measure Downstream Readout incubate->readout reporter Luciferase Assay (IFN-β Reporter) readout->reporter elisa ELISA (Cytokine Secretion) readout->elisa western Western Blot (Protein Phosphorylation) readout->western cetsa CETSA (Target Engagement) readout->cetsa

Caption: General experimental workflow for assessing STING inhibitor activity.
Protocol 1: IFN-β Reporter Assay for IC50 Determination

This assay quantifies the ability of an inhibitor to suppress STING-induced expression of a reporter gene (luciferase) under the control of the IFN-β promoter.[12]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.[12]

  • Transfection: Co-transfect cells with expression plasmids for human STING, an IFN-β promoter-luciferase reporter, and a control Renilla luciferase plasmid using a suitable transfection reagent.[12]

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the STING inhibitor (e.g., SN-011). Incubate for 1-2 hours.[12]

  • STING Activation: Stimulate the cells with a fixed concentration of a STING agonist like 2',3'-cGAMP. Incubate for an additional 6-8 hours.[12]

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them. Measure both firefly (IFN-β promoter) and Renilla (control) luciferase activities using a luminometer.[12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration and use a dose-response curve to calculate the IC50 value.[12]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[13][14]

  • Surface Preparation: Immobilize a purified, soluble form of the human STING C-terminal domain (the "ligand") onto a sensor chip surface.[4][13]

  • Analyte Injection: Prepare a series of precise concentrations of the inhibitor (the "analyte," e.g., SN-011) in a suitable running buffer.[14] Inject each concentration of the analyte over the sensor surface at a constant flow rate.[13] A control flow cell without the STING protein is used to subtract background signal.[13]

  • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as resonance units (RU) over time in a sensorgram.[15]

  • Kinetic Analysis: After the association phase, flow buffer without the analyte over the chip to measure the dissociation phase.

  • Data Analysis: Fit the association and dissociation curves from the various analyte concentrations to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that a compound binds to its target protein within the complex environment of a cell by measuring changes in the protein's thermal stability.[16][17]

  • Cell Treatment: Incubate intact cells (e.g., THP-1) with the inhibitor (e.g., SN-011) or a vehicle control (DMSO) for a set period (e.g., 1-3 hours).[18]

  • Thermal Challenge: Harvest the cells, divide them into equal aliquots, and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) using a thermal cycler.[16][18]

  • Lysis and Fractionation: Lyse the cells. Separate the soluble protein fraction (containing properly folded, stable protein) from the aggregated, denatured protein by centrifugation.[17]

  • Protein Detection: Analyze the amount of soluble STING protein remaining in the supernatant at each temperature using Western blotting.[18]

  • Data Analysis: Plot the amount of soluble STING protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A positive shift in the melting curve for the inhibitor-treated sample indicates that the compound bound to STING and stabilized it against thermal denaturation, confirming target engagement.[16]

Conclusion

Competitive antagonists of the STING pathway, exemplified by the well-characterized inhibitor SN-011, represent a highly promising therapeutic modality. By binding with high affinity to the cGAMP pocket, these molecules effectively block the entire downstream signaling cascade, preventing the production of type I interferons and other pro-inflammatory cytokines.[4][11] The quantitative data and detailed experimental protocols outlined in this guide provide a framework for the discovery, characterization, and development of such inhibitors. Continued research into compounds like SN-011 paves the way for novel treatments for a variety of STING-driven autoimmune and inflammatory diseases.[11]

References

The Pharmacology of SN-011: A STING Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of SN-011, a potent and selective antagonist of the Stimulator of Interferon Genes (STING) protein. SN-011 represents a promising therapeutic candidate for a range of STING-driven autoimmune and inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its role in the relevant signaling pathway.

Introduction

SN-011 is an experimental small molecule drug that acts as a competitive antagonist of the STING protein.[1] Inappropriate activation of the cGAS-STING signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders, making STING a compelling target for therapeutic intervention.[2][3] SN-011 was identified through in silico screening and subsequent structural optimization as a compound that binds with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING.[1][4] By occupying this pocket, SN-011 prevents the binding of the endogenous STING agonist, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby inhibiting STING activation and the downstream production of type I interferons and other pro-inflammatory cytokines.[1][5]

Mechanism of Action

The primary mechanism of action of SN-011 is the direct competitive antagonism of the STING protein. It binds to the CDN-binding pocket of the STING dimer with a higher affinity than the natural ligand 2'3'-cGAMP.[1] This binding locks the STING protein in an open, inactive conformation, which prevents the conformational changes required for its activation, including oligomerization and trafficking from the endoplasmic reticulum to the Golgi apparatus.[1][4] Consequently, the recruitment and activation of downstream signaling components, such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), are inhibited.[3] This ultimately leads to the suppression of type I interferon and pro-inflammatory cytokine production.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SN-011 from preclinical studies.

ParameterSpeciesCell Line/SystemValueReference
IC50 (IFN-β induction)MouseMouse Embryonic Fibroblasts (MEFs)127.5 nM[4]
MouseBone Marrow-Derived Macrophages (BMDMs)107.1 nM[4]
HumanHuman Foreskin Fibroblasts (HFFs)502.8 nM[4]
Binding Affinity (Kd) HumanRecombinant STING protein (SPR)4.03 nM[1]

Table 1: In Vitro Potency and Binding Affinity of SN-011

ParameterAnimal ModelDosing RegimenKey FindingsReference
In Vivo Efficacy Trex1-/- Mice5 mg/kg, intraperitoneally, 3 times a week for 1 monthSignificantly reduced systemic inflammation, ameliorated autoimmune pathology, and prevented death.[1]

Table 2: In Vivo Efficacy of SN-011

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacology of SN-011.

In Vitro Inhibition of STING-Mediated Cytokine Production (Quantitative PCR)

This protocol is designed to assess the inhibitory effect of SN-011 on the production of STING-dependent gene transcripts, such as IFNB1, CXCL10, and IL6.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MEFs, BMDMs, or HFFs) in appropriate culture vessels and allow them to adhere.

    • Pre-treat the cells with varying concentrations of SN-011 or vehicle control (DMSO) for a specified period (e.g., 6 hours).

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, or by transfection with interferon stimulatory DNA (ISD) or infection with a virus (e.g., HSV-1) for a defined time (e.g., 3-6 hours).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using spectrophotometry.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for the target genes (IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, stimulated control.

Assessment of STING Activation (Immunoblotting)

This protocol is used to determine the effect of SN-011 on STING phosphorylation and oligomerization, which are key markers of its activation.

  • Cell Lysis and Protein Quantification:

    • Following treatment with SN-011 and a STING agonist, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total STING and phosphorylated STING (p-STING). To assess oligomerization, non-denaturing gels can be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy in a Mouse Model of Aicardi-Goutières Syndrome (Trex1-/- Mice)

This protocol describes the evaluation of SN-011's therapeutic potential in a genetically engineered mouse model that exhibits a STING-dependent autoimmune phenotype.

  • Animal Husbandry and Dosing:

    • Use Trex1-/- mice and wild-type littermates as controls.

    • Administer SN-011 (e.g., 5 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., three times per week).

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for clinical signs of disease, such as weight loss and survival.

    • At the end of the study, collect blood and tissues for analysis.

    • Measure serum levels of autoantibodies and inflammatory cytokines by ELISA.

    • Perform histological analysis of tissues (e.g., heart, lung, liver) to assess inflammation.

    • Analyze immune cell populations in the spleen and other lymphoid organs by flow cytometry.

    • Assess the expression of interferon-stimulated genes (ISGs) in tissues by qPCR or RNA sequencing.

Mandatory Visualizations

Signaling Pathway of SN-011 Action

SN011_Mechanism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates SN011 SN-011 SN011->STING_inactive binds & inhibits STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs & Pro-inflammatory Cytokines pIRF3->IFNs induces transcription

Caption: cGAS-STING signaling pathway and the inhibitory action of SN-011.

Experimental Workflow for SN-011 Characterization

SN011_Workflow cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation in_silico In Silico Screening synthesis Chemical Synthesis & Optimization in_silico->synthesis binding_assay Binding Affinity (SPR) synthesis->binding_assay cell_culture Cell-based Assays (MEFs, BMDMs, HFFs) binding_assay->cell_culture qPCR Cytokine mRNA Inhibition (qPCR) cell_culture->qPCR immunoblot STING Activation Inhibition (Immunoblot) cell_culture->immunoblot cytotoxicity Cytotoxicity Assays cell_culture->cytotoxicity animal_model Trex1-/- Mouse Model cell_culture->animal_model dosing SN-011 Administration animal_model->dosing efficacy Efficacy Assessment (Survival, Histology, Cytokines) dosing->efficacy

Caption: Experimental workflow for the discovery and preclinical validation of SN-011.

References

Investigating STING-Dependent Inflammatory Diseases with SN-011: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can drive the pathogenesis of a range of inflammatory and autoimmune diseases. These conditions, including Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and systemic lupus erythematosus (SLE), are characterized by chronic inflammation and often have limited treatment options.[1][2] SN-011, a potent and selective STING inhibitor, represents a promising therapeutic strategy for these debilitating diseases. This technical guide provides an in-depth overview of the STING pathway, the mechanism of action of SN-011, and detailed protocols for investigating its therapeutic potential in preclinical models of STING-dependent inflammatory diseases.

The cGAS-STING Signaling Pathway and its Role in Inflammatory Disease

The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to the enzyme cyclic GMP-AMP synthase (cGAS).[3] This binding event triggers a conformational change in cGAS, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein, inducing its dimerization and translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, such as IL-6 and CXCL10.[5][6]

Inappropriate activation of this pathway by self-DNA, often due to defects in DNA degradation machinery, leads to a state of chronic inflammation that is the hallmark of several autoimmune disorders.[1][2] For instance, mutations in the TREX1 gene, which encodes a 3' to 5' DNA exonuclease, result in the accumulation of cytosolic DNA and the subsequent overactivation of the STING pathway, leading to the severe autoinflammatory condition Aicardi-Goutières syndrome.[7][8] Similarly, gain-of-function mutations in the STING1 gene itself cause the autoinflammatory disease SAVI.[2][9] Therefore, targeted inhibition of the STING pathway presents a compelling therapeutic approach for these diseases.

STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds & activates STING_active Active STING Oligomer STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 dimerizes IFNs Type I Interferons p_IRF3->IFNs induces transcription of Cytokines Pro-inflammatory Cytokines p_IRF3->Cytokines induces transcription of

Figure 1: The cGAS-STING signaling pathway.

SN-011: A Potent and Selective STING Inhibitor

SN-011 is a small molecule antagonist of STING that has demonstrated high potency and selectivity for both human and mouse STING.[6][10] It functions by binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, thereby preventing the binding of cGAMP and locking STING in an inactive conformation.[6][9] This mechanism of action effectively blocks the downstream signaling cascade, including STING oligomerization, phosphorylation, and the subsequent production of type I IFNs and other pro-inflammatory cytokines.[6]

In Vitro Efficacy of SN-011

SN-011 has been shown to potently inhibit STING activation in various cell-based assays. The half-maximal inhibitory concentration (IC50) values for SN-011 in different cell lines are summarized in the table below.

Cell LineSpeciesAssay ReadoutIC50 (nM)Reference
Mouse Embryonic Fibroblasts (MEFs)MouseIfnb expression127.5[6][9]
Bone Marrow-Derived Macrophages (BMDMs)MouseIfnb expression107.1[6][9]
Human Foreskin Fibroblasts (HFFs)HumanIFNB expression502.8[6][9]
Inhibition of SAVI-Associated STING Mutants

SN-011 has also demonstrated efficacy in inhibiting the constitutive activity of STING gain-of-function (GOF) mutants associated with SAVI. In HEK293T cells overexpressing SAVI-associated STING mutants, SN-011 effectively inhibited their spontaneous activation.[10]

STING MutantSN-011 Concentration (µM)OutcomeReference
Wild-type and SAVI-associated GOF mutants10Effective inhibition of activation[10]
In Vivo Efficacy of SN-011 in a Mouse Model of Aicardi-Goutières Syndrome

The Trex1-/- mouse model, which recapitulates key features of AGS, was used to evaluate the in vivo efficacy of SN-011.[7] Treatment with SN-011 demonstrated a significant therapeutic benefit in these mice.

Treatment GroupDosing RegimenKey OutcomesReference
Trex1-/- mice treated with SN-0115 mg/kg, intraperitoneally, 3 times a week for one monthImproved survival, reduced multi-organ inflammation, reduced serum antinuclear antibodies[6]
Untreated Trex1-/- mice-3 out of 10 mice died during the one-month treatment period[11]
SN-011 treated Trex1-/- mice-0 out of 10 mice died during the one-month treatment period[11]

Experimental Protocols for Investigating SN-011

This section provides detailed protocols for key in vitro and in vivo experiments to assess the efficacy of STING inhibitors like SN-011.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Reporter_Assay Luciferase Reporter Assay (IFN-β Promoter Activity) Cytokine_Assay Cytokine Release Assay (ELISA for IFN-β, IL-6, etc.) Reporter_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (p-STING, p-TBK1, p-IRF3) Cytokine_Assay->Western_Blot Oligomerization_Assay STING Oligomerization Assay (Native PAGE) Western_Blot->Oligomerization_Assay Disease_Model Trex1-/- Mouse Model Oligomerization_Assay->Disease_Model Treatment SN-011 Administration Disease_Model->Treatment Analysis Analysis of Disease Phenotype (Survival, Histology, Cytokine Levels) Treatment->Analysis

Figure 2: Experimental workflow for testing SN-011.

In Vitro Assays

This assay measures the activation of the IRF3 transcription factor, a key downstream effector of the STING pathway, by quantifying the activity of a firefly luciferase reporter gene under the control of the IFN-β promoter.

Materials:

  • HEK293T cells

  • IFN-β promoter-driven firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or other suitable transfection reagent

  • 2'3'-cGAMP

  • SN-011

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.

  • After 24 hours, pre-treat the cells with varying concentrations of SN-011 for 2 hours.

  • Stimulate the cells with 2'3'-cGAMP for 6-8 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the IC50 value of SN-011.

This assay quantifies the secretion of key pro-inflammatory cytokines, such as IFN-β and IL-6, into the cell culture supernatant following STING activation.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

  • 2'3'-cGAMP

  • SN-011

  • ELISA kits for IFN-β and IL-6

  • Microplate reader

Protocol:

  • Plate BMDMs or PBMCs in a 96-well plate.

  • Pre-treat the cells with varying concentrations of SN-011 for 2 hours.

  • Stimulate the cells with 2'3'-cGAMP for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IFN-β and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of SN-011 on cytokine production.

This assay assesses the phosphorylation status of key signaling proteins in the STING pathway, including STING, TBK1, and IRF3.

Materials:

  • Human foreskin fibroblasts (HFFs) or other relevant cell line

  • 2'3'-cGAMP

  • SN-011

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Plate HFFs and pre-treat with SN-011 for 2 hours.

  • Stimulate the cells with 2'3'-cGAMP for 1-2 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of STING, TBK1, and IRF3.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the effect of SN-011 on the phosphorylation of STING pathway components.

This assay visualizes the oligomerization of STING, a critical step in its activation, using non-denaturing polyacrylamide gel electrophoresis (Native PAGE).

Materials:

  • HEK293T cells transfected with a STING expression plasmid

  • 2'3'-cGAMP

  • SN-011

  • Lysis buffer without denaturing agents

  • Native PAGE gels

  • Antibody against STING

Protocol:

  • Transfect HEK293T cells with a STING expression plasmid.

  • Pre-treat the cells with SN-011 for 2 hours and then stimulate with 2'3'-cGAMP for 1 hour.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Separate the protein lysates on a Native PAGE gel.

  • Transfer the proteins to a PVDF membrane and probe with an anti-STING antibody to visualize the monomeric, dimeric, and oligomeric forms of STING.

  • Assess the ability of SN-011 to inhibit cGAMP-induced STING oligomerization.

In Vivo Model: Trex1-/- Mice

Protocol:

  • Genotype Trex1-/- mice to confirm the knockout.

  • At 4-6 weeks of age, begin intraperitoneal injections of SN-011 (e.g., 5 mg/kg) or vehicle control three times per week.

  • Monitor the mice for signs of disease, including weight loss, skin lesions, and mortality.

  • At the end of the study, collect blood for serum cytokine and autoantibody analysis.

  • Harvest organs (e.g., heart, lungs, liver) for histological analysis of inflammation.

  • Analyze the data to determine the therapeutic efficacy of SN-011 in ameliorating the disease phenotype.

Conclusion

The STING signaling pathway is a key driver of inflammation in a number of autoimmune diseases. The potent and selective STING inhibitor, SN-011, has demonstrated significant promise in preclinical models by effectively blocking STING activation and downstream inflammatory signaling. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of SN-011 and other STING inhibitors for the treatment of STING-dependent inflammatory diseases. Through rigorous preclinical evaluation using these methodologies, the development of novel and effective therapies for these debilitating conditions can be advanced.

References

Methodological & Application

SN-011 Protocol for In Vitro STING Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of pathogenic infection or cellular damage.[1] Upon activation, STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating an effective immune response.[2] Dysregulation of the STING pathway has been implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. SN-011 is a potent and selective antagonist of both mouse and human STING.[3][4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of SN-011 on the STING signaling pathway.

Mechanism of Action

SN-011 functions by directly competing with the endogenous STING agonist, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), for the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[3][4] By binding with high affinity, SN-011 locks the STING protein in an open, inactive conformation.[5][6] This prevents the conformational changes necessary for STING activation, including its oligomerization and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, thereby blocking downstream signaling events such as the phosphorylation of TBK1 and IRF3, and the subsequent induction of type I IFNs and inflammatory cytokines.[5][7]

Data Presentation

The inhibitory potency of SN-011 has been quantified across various cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Cell Line Species Assay Readout IC50 (nM)
Mouse Embryonic Fibroblasts (MEFs)MouseIfnb mRNA expression127.5
Bone Marrow-Derived Macrophages (BMDMs)MouseIfnb mRNA expression107.1
Human Foreskin Fibroblasts (HFFs)HumanIfnb mRNA expression502.8
General STING SignalingMouse/HumanNot specified76

Data compiled from multiple sources.[3][7]

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro efficacy of SN-011 as a STING inhibitor. A typical experimental workflow involves pre-treating cells with SN-011 followed by stimulation with a STING agonist and subsequent measurement of downstream signaling events.

Protocol 1: Inhibition of STING-Mediated Cytokine Production (ELISA)

This protocol details the measurement of IFN-β production in cell culture supernatants as a primary readout for STING pathway activation.

Materials:

  • Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7, HFFs)

  • Complete cell culture medium

  • SN-011

  • STING agonist (e.g., 2'3'-cGAMP)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for IFN-β (human or mouse, as appropriate)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment with SN-011:

    • Prepare a stock solution of SN-011 in DMSO.

    • Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 0.1 nM).

    • Remove the existing medium from the cells and add the medium containing the various concentrations of SN-011. Include a vehicle control (DMSO at the same final concentration as the highest SN-011 concentration).

    • Incubate the cells for 3-6 hours at 37°C in a CO2 incubator.[3]

  • STING Pathway Stimulation:

    • Prepare a solution of 2'3'-cGAMP in culture medium at a concentration known to elicit a robust response (e.g., 1-10 µg/mL).[8]

    • Add the 2'3'-cGAMP solution to the wells containing SN-011-treated cells. Include a non-stimulated control group.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[8]

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions.[9]

    • Read the absorbance on a plate reader and calculate the concentration of IFN-β in each sample based on the standard curve.

    • Plot the IFN-β concentration against the SN-011 concentration to determine the IC50 value.

Protocol 2: Assessment of STING Signaling Pathway Phosphorylation (Western Blot)

This protocol is designed to assess the effect of SN-011 on the phosphorylation of key proteins in the STING signaling cascade, namely STING, TBK1, and IRF3.

Materials:

  • Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7, HFFs)

  • Complete cell culture medium

  • SN-011

  • STING agonist (e.g., 2'3'-cGAMP)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve a confluent monolayer.

    • Pre-treat cells with the desired concentrations of SN-011 (e.g., 1 µM) or vehicle control for 3-6 hours.[3]

    • Stimulate the STING pathway with a STING agonist (e.g., 2'3'-cGAMP) for a shorter duration, typically 1-4 hours, to capture the peak of protein phosphorylation.[8]

  • Cell Lysis:

    • After stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[8]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription STING_active STING (active) STING_inactive->STING_active translocates STING_active->TBK1 recruits

Caption: The cGAS-STING signaling pathway.

SN011_MOA SN-011 Mechanism of Action cluster_er Endoplasmic Reticulum STING_dimer STING Dimer STING_locked STING (Open, Inactive) STING_dimer->STING_locked locks conformation Downstream_Signaling Downstream Signaling (IFN Production) STING_dimer->Downstream_Signaling activates No_Signaling No Downstream Signaling STING_locked->No_Signaling SN011 SN-011 SN011->STING_dimer binds to CDN pocket cGAMP 2'3'-cGAMP SN011->cGAMP competes with cGAMP->STING_dimer binds to CDN pocket

Caption: SN-011 competitively inhibits STING activation.

Experimental_Workflow In Vitro STING Inhibition Assay Workflow cluster_readout Readout start Seed Cells pretreatment Pre-treat with SN-011 (or vehicle control) start->pretreatment stimulation Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation incubation Incubate (1-4h for WB, 18-24h for ELISA) stimulation->incubation elisa Collect Supernatant & Perform ELISA for IFN-β incubation->elisa western Lyse Cells & Perform Western Blot for p-STING, p-TBK1, p-IRF3 incubation->western analysis Data Analysis (IC50 determination) elisa->analysis western->analysis

Caption: General workflow for in vitro STING inhibition assays.

References

Application of SN-011 in SAVI Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING-associated vasculopathy with onset in infancy (SAVI) is a rare and severe autoinflammatory disease caused by gain-of-function mutations in the STING1 gene.[1] These mutations lead to constitutive activation of the STING (Stimulator of Interferon Genes) protein, resulting in excessive production of type I interferons and other pro-inflammatory cytokines.[2] This chronic inflammation drives the clinical manifestations of SAVI, which include systemic inflammation, vasculopathy affecting the skin and lungs, and interstitial lung disease.[1][3][4] SN-011 is a potent and selective inhibitor of both human and mouse STING.[5][6] It acts by competing with the endogenous STING agonist, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), for the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[5][6] This binding locks STING in an open, inactive conformation, thereby blocking downstream signaling.[6][7] Preclinical studies have demonstrated the potential of SN-011 as a therapeutic agent for STING-driven diseases like SAVI by showing its ability to inhibit the spontaneous activation of SAVI-associated STING mutants.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of SN-011 in relevant models of STING-driven disease.

Table 1: In Vitro Inhibitory Activity of SN-011

Cell TypeSpeciesStimulationReadoutIC₅₀ (nM)Reference
Mouse Embryonic Fibroblasts (MEFs)Mouse2'3'-cGAMPIfnb expression127.5[5]
Bone Marrow-Derived Macrophages (BMDMs)Mouse2'3'-cGAMPIfnb expression107.1[5]
Human Foreskin Fibroblasts (HFFs)Human2'3'-cGAMPIfnb expression502.8[5]
General STING SignalingHuman & Mouse-STING signaling76[5]

Table 2: In Vivo Efficacy of SN-011 in Trex1⁻/⁻ Mouse Model

ParameterTreatment GroupResultReference
SurvivalSN-011 (5 mg/kg, i.p., 3x weekly for 1 month)Protected mice from death[5]
Multiorgan InflammationSN-011 (5 mg/kg, i.p., 3x weekly for 1 month)Strongly inhibited inflammation in heart, stomach, tongue, and muscle[8]
Serum Antinuclear AntibodySN-011 (5 mg/kg, i.p., 3x weekly for 1 month)Markedly reduced[8]
Activated CD8 T cells (CD69⁺)SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)Significantly reduced to near normal levels in the spleen[5]
Memory T cells (CD44highCD62Llow)SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)Significantly reduced to near normal levels in the spleen[5]

Signaling Pathways and Experimental Workflows

SAVI Disease Pathophysiology and SN-011 Mechanism of Action

SAVI_SN011_MOA cluster_0 SAVI Disease Pathophysiology cluster_1 SN-011 Intervention GOF_STING Gain-of-Function STING Mutant Constitutive_Activation Constitutive STING Activation GOF_STING->Constitutive_Activation Spontaneous oligomerization Inactive_STING Inactive STING Conformation GOF_STING->Inactive_STING Locks in open state TBK1_IRF3 TBK1/IRF3 Phosphorylation Constitutive_Activation->TBK1_IRF3 Cytokine_Production Increased Type I IFN & Pro-inflammatory Cytokines TBK1_IRF3->Cytokine_Production Inflammation Systemic Inflammation & Vasculopathy Cytokine_Production->Inflammation SN011 SN-011 SN011->GOF_STING Binds to CDN pocket Inactive_STING->Constitutive_Activation Blocks activation

Caption: Mechanism of SN-011 in SAVI disease.

Experimental Workflow: In Vitro Evaluation of SN-011

in_vitro_workflow Cell_Culture Culture MEFs, BMDMs, or HFFs Pretreatment Pre-treat cells with SN-011 (e.g., 0.001-10 µM for 6h) Cell_Culture->Pretreatment Stimulation Stimulate with 2'3'-cGAMP Pretreatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Analysis Analyze downstream readouts Incubation->Analysis mRNA_Analysis mRNA expression of Ifnb, Cxcl10, Il6 (qPCR) Analysis->mRNA_Analysis Protein_Analysis STING oligomerization & phosphorylation (Western Blot) Analysis->Protein_Analysis

Caption: Workflow for in vitro testing of SN-011.

Experimental Protocols

Protocol 1: In Vitro Inhibition of STING-Dependent Gene Expression

Objective: To determine the inhibitory effect of SN-011 on STING-agonist-induced expression of interferon-stimulated genes (ISGs).

Materials:

  • Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs)

  • Cell culture medium and supplements

  • SN-011 (MedChemExpress or equivalent)[5]

  • 2'3'-cGAMP (InvivoGen or equivalent)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare serial dilutions of SN-011 in cell culture medium.

  • Pre-treat the cells with varying concentrations of SN-011 (e.g., 0.001-10 µM) for 6 hours.[5]

  • Stimulate the cells with a final concentration of 2'3'-cGAMP.

  • Incubate for an additional 3-6 hours.[9]

  • Harvest the cells and extract total RNA using a suitable kit.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of target genes (Ifnb, Cxcl10, Il6) by qRT-PCR, normalizing to a housekeeping gene.

  • Calculate the IC₅₀ value by plotting the dose-response curve.

Protocol 2: Assessment of STING Oligomerization and Phosphorylation

Objective: To evaluate the effect of SN-011 on STING activation by assessing its oligomerization and phosphorylation status.

Materials:

  • Human Foreskin Fibroblasts (HFFs) or other suitable cell line

  • SN-011

  • 2'3'-cGAMP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-STING, anti-phospho-STING (S366)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture HFFs to confluency in appropriate plates.

  • Pre-treat the cells with SN-011 (e.g., 1 µM) for 3 hours.[5]

  • Stimulate the cells with 2'3'-cGAMP for the indicated time.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • For non-reducing SDS-PAGE (to assess oligomerization), mix lysates with non-reducing sample buffer. For reducing SDS-PAGE (to assess phosphorylation), use a standard reducing sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against STING and phospho-STING.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

Protocol 3: In Vivo Efficacy Study in a Trex1⁻/⁻ Mouse Model

Objective: To assess the in vivo therapeutic potential of SN-011 in a mouse model of STING-driven autoimmune disease.

Materials:

  • Trex1⁻/⁻ mice and wild-type littermate controls

  • SN-011

  • Vehicle for injection (e.g., DMSO, PEG300, Tween80, ddH₂O mixture)[8]

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for blood and tissue collection and processing

  • Flow cytometer and relevant antibodies for T-cell analysis

  • ELISA kits for serum antibody detection

Procedure:

  • Acclimate Trex1⁻/⁻ mice to the experimental conditions.

  • Prepare the SN-011 formulation for injection. A suggested formulation is a mixture of DMSO, PEG300, Tween80, and ddH₂O.[8]

  • Administer SN-011 (e.g., 5 mg/kg) or vehicle to the mice via intraperitoneal injection three times weekly for one month.[5]

  • Monitor the health and survival of the mice daily.

  • At the end of the treatment period, collect blood and tissues (spleen, heart, etc.) for analysis.

  • Analyze serum for the presence of antinuclear antibodies using ELISA.

  • Prepare single-cell suspensions from the spleen and stain for T-cell markers (e.g., CD4, CD8, CD69, CD44, CD62L) for flow cytometry analysis.

  • Perform histological analysis of tissues (e.g., heart) to assess inflammation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always refer to the manufacturer's instructions for reagents and equipment. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for STING Pathway Modulators in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sting-IN-11 Treatment in Primary Human Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Note: Information regarding a specific molecule designated "this compound" is not available in the public domain as of the latest search. The following application notes and protocols are based on the general principles of studying STING (Stimulator of Interferon Genes) pathway modulation in primary human immune cells using small molecule inhibitors. Researchers should adapt these guidelines to the specific characteristics of the molecule under investigation.

Application Notes

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of adaptive immune responses.[2][3] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, as well as in cancer immunity.[2][3][4] Small molecule modulators of STING, both agonists and inhibitors, are therefore of significant interest for therapeutic development.

These notes provide a framework for characterizing the effects of a putative STING inhibitor, referred to here as "this compound," on primary human immune cells. The primary objectives are to determine the compound's potency, specificity, and mechanism of action in a physiologically relevant context.

Key Research Applications:

  • Autoimmune and Inflammatory Diseases: Investigating the potential of STING inhibitors to suppress the overactive inflammatory responses seen in conditions like systemic lupus erythematosus and psoriasis.[2]

  • Cancer Immunotherapy: While STING agonists are explored to boost anti-tumor immunity, inhibitors may have a role in mitigating excessive inflammation in the tumor microenvironment that can sometimes lead to therapy resistance.[3]

  • Infectious Diseases: Understanding how STING modulation affects the immune response to various pathogens.

Experimental Summary

A typical workflow to assess a novel STING inhibitor in primary human immune cells would involve:

  • Isolation and Culture of Primary Human Immune Cells: Primarily Peripheral Blood Mononuclear Cells (PBMCs) or specific subsets like monocytes, macrophages, and dendritic cells.

  • Cytotoxicity Assessment: To determine the non-toxic concentration range of the compound.

  • STING Pathway Activation and Inhibition: Activating the STING pathway using a known agonist (e.g., cGAMP, DMXAA for murine cells) and treating the cells with the inhibitor.

  • Measurement of Cytokine Production: Quantifying the levels of key cytokines such as IFN-β, TNF-α, and IL-6 to assess the inhibitory effect.

  • Analysis of Signaling Pathway Phosphorylation: Using techniques like Western blotting or flow cytometry to measure the phosphorylation status of key downstream proteins like TBK1 and IRF3.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from experiments with a STING inhibitor.

Parameter Cell Type STING Agonist Inhibitor Concentration Result Notes
IC50 (IFN-β) Human PBMCscGAMP (10 µg/mL)0.1 - 10 µM[Insert Value]Half-maximal inhibitory concentration for IFN-β production.
IC50 (TNF-α) Human MonocytescGAMP (10 µg/mL)0.1 - 10 µM[Insert Value]Half-maximal inhibitory concentration for TNF-α production.
CC50 Human PBMCsN/A0.1 - 100 µM[Insert Value]50% cytotoxic concentration.
p-TBK1 Levels Human MacrophagescGAMP (10 µg/mL)1 µM[Insert % inhibition]Percentage inhibition of TBK1 phosphorylation relative to agonist-only control.
p-IRF3 Levels Human MacrophagescGAMP (10 µg/mL)1 µM[Insert % inhibition]Percentage inhibition of IRF3 phosphorylation relative to agonist-only control.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Cell Viability Assay (MTT Assay)

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Protocol:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytokine Measurement by ELISA

Materials:

  • PBMCs or isolated monocytes/macrophages

  • Complete RPMI-1640 medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • This compound

  • ELISA kits for IFN-β, TNF-α, and IL-6

  • 96-well plate

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 PBMCs/well).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP). Include unstimulated and agonist-only controls.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Perform ELISA for the desired cytokines (IFN-β, TNF-α, IL-6) according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine production.

Western Blot for STING Pathway Phosphorylation

Materials:

  • Human macrophages (differentiated from monocytes)

  • Complete RPMI-1640 medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • 6-well plates

Protocol:

  • Seed macrophages in 6-well plates and allow them to adhere.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a STING agonist for a short duration (e.g., 1-3 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes induces transcription of Experimental_Workflow A Isolate Primary Human Immune Cells (e.g., PBMCs) B Culture and Seed Cells in Multi-well Plates A->B C Pre-treat with 'this compound' (or Vehicle Control) B->C D Stimulate with STING Agonist (e.g., cGAMP) C->D E Incubate for Appropriate Time D->E F Collect Supernatants for Cytokine Analysis (ELISA) E->F G Lyse Cells for Protein Analysis (Western Blot) E->G H Analyze Data and Determine IC50 F->H G->H Logical_Relationship Start Hypothesis: 'this compound' inhibits the STING pathway Treatment Treat cells with 'this compound' + STING agonist Start->Treatment Outcome1 Decreased Cytokine Production (IFN-β, TNF-α) Treatment->Outcome1 Outcome2 Decreased Phosphorylation of TBK1 and IRF3 Treatment->Outcome2 NoEffect1 No Change in Cytokine Production Treatment->NoEffect1 NoEffect2 No Change in Phosphorylation Treatment->NoEffect2 Conclusion Conclusion: 'this compound' is a STING pathway inhibitor Outcome1->Conclusion Outcome2->Conclusion NegativeConclusion Conclusion: 'this compound' does not inhibit the STING pathway under these conditions NoEffect1->NegativeConclusion NoEffect2->NegativeConclusion

References

Application Notes and Protocols for the In Vitro Validation of Sting-IN-11's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation, STING initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-viral or anti-tumor immune response. However, dysregulation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.

Sting-IN-11 is a novel small molecule inhibitor designed to modulate the STING pathway. These application notes provide a comprehensive guide for the in vitro validation of this compound's inhibitory activity, offering detailed protocols for key experiments and structured data presentation to facilitate analysis and comparison.

STING Signaling Pathway Overview

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA), to STING on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β & ISG Expression pIRF3_dimer->IFN_genes translocates to nucleus & induces transcription STING_active Activated STING STING->STING_active translocates Sting_IN_11 This compound Sting_IN_11->STING inhibits STING_active->TBK1 recruits Experimental_Workflow cluster_readouts Downstream Readouts start Start cell_seeding Seed Cells (e.g., THP-1, HEK293T) start->cell_seeding pretreatment Pre-treat with This compound (or vehicle) cell_seeding->pretreatment stimulation Stimulate with STING Agonist (e.g., cGAMP, dsDNA) pretreatment->stimulation incubation Incubate stimulation->incubation western_blot Western Blot (pTBK1, pIRF3) incubation->western_blot rt_qpcr RT-qPCR (IFN-β, CXCL10 mRNA) incubation->rt_qpcr elisa ELISA (IFN-β, CXCL10 protein) incubation->elisa analysis Data Analysis (IC50 determination) western_blot->analysis rt_qpcr->analysis elisa->analysis end End analysis->end

Application Notes and Protocols for Studying Interferonopathies with SN-011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferonopathies are a group of rare, inherited autoinflammatory diseases characterized by the chronic upregulation of type I interferon (IFN) signaling.[1][2] This dysregulation can stem from mutations in genes involved in nucleic acid metabolism, sensing of self-nucleic acids, or downstream signaling pathways, leading to constitutive activation of the immune system.[1][3][4] Clinical manifestations are diverse and can be severe, affecting multiple organs including the brain, skin, and lungs.[1]

The cGAS-STING pathway plays a critical role in the innate immune response to cytosolic DNA.[5] In several interferonopathies, such as STING-associated vasculopathy with onset in infancy (SAVI) and Aicardi-Goutières syndrome (AGS), mutations can lead to aberrant activation of the STING (Stimulator of Interferon Genes) protein, resulting in excessive type I IFN production.[5][6][7]

SN-011 is an experimental small molecule antagonist of the STING protein.[8] It functions by binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, locking it in an inactive conformation.[5][9] This prevents downstream signaling, thereby inhibiting the production of type I interferons and other inflammatory cytokines.[6][10] These application notes provide a framework and detailed protocols for utilizing SN-011 as a tool to investigate its therapeutic potential in cellular and animal models of interferonopathies.

SN-011: Mechanism of Action

SN-011 acts as a competitive antagonist of the endogenous STING activator, 2'3'-cGAMP.[6][8] By occupying the CDN-binding pocket, SN-011 prevents the conformational changes required for STING activation, oligomerization, and translocation from the endoplasmic reticulum to the Golgi apparatus.[5][9] This blockade effectively shuts down the STING-mediated activation of TBK1 and IRF3, which are essential for the transcription of type I interferon genes.

Caption: Mechanism of action of SN-011 as a STING antagonist.

Experimental Design for Studying Interferonopathies with SN-011

This section outlines a comprehensive experimental workflow to evaluate the efficacy of SN-011 in mitigating the hyperinflammatory phenotype associated with interferonopathies. The workflow encompasses in vitro cell-based assays and in vivo studies using relevant mouse models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation cell_lines Patient-derived cells or cell lines with GOF mutations (e.g., SAVI-HEK293T) stimulate Stimulate with STING agonist (e.g., 2'3'-cGAMP) or use constitutively active models cell_lines->stimulate treat Treat with SN-011 (dose-response) stimulate->treat assays Perform downstream assays: - Gene Expression (ISGs) - Cytokine Profiling - Cell Viability treat->assays data_analysis Statistical Analysis and Data Visualization assays->data_analysis mouse_model Interferonopathy Mouse Model (e.g., Trex1-/- mice) treatment Administer SN-011 (various doses and routes) mouse_model->treatment monitoring Monitor disease phenotype (e.g., weight loss, survival, skin lesions) treatment->monitoring analysis Ex vivo analysis of tissues: - Gene Expression (ISGs) - Cytokine Profiling - Histopathology monitoring->analysis analysis->data_analysis

Caption: Experimental workflow for evaluating SN-011.

Protocols

Protocol 1: In Vitro Efficacy of SN-011 in a Cellular Model of Interferonopathy

Objective: To determine the dose-dependent effect of SN-011 on STING-mediated interferon-stimulated gene (ISG) expression and cytokine production in a relevant cell line.

Materials:

  • Human embryonic kidney (HEK) 293T cells stably expressing a gain-of-function (GOF) STING mutant (e.g., SAVI-associated mutant) or wild-type STING.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • SN-011 (stock solution in DMSO).

  • 2'3'-cGAMP (for wild-type STING cell stimulation).

  • Phosphate Buffered Saline (PBS).

  • Reagents for RNA extraction (e.g., TRIzol).

  • cDNA synthesis kit.

  • qPCR master mix and primers for target ISGs (e.g., IFI44L, IFIT1, ISG15) and a housekeeping gene (e.g., GAPDH).

  • ELISA kits for IFN-β and other relevant cytokines (e.g., IL-6, TNF-α).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK293T cells (WT-STING or GOF-STING) in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • SN-011 Treatment: Prepare serial dilutions of SN-011 in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Replace the existing medium with the medium containing SN-011 and incubate for 1 hour. Include a vehicle control (DMSO).

  • STING Activation (for WT-STING cells): For cells expressing wild-type STING, add 2'3'-cGAMP to a final concentration of 10 µg/mL to all wells except the unstimulated control. GOF-STING cells do not require external stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes and collect the supernatant for cytokine analysis. Store at -80°C until use.

  • RNA Extraction and qPCR:

    • Lyse the remaining cells directly in the wells using an appropriate lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA.

    • Perform qPCR to quantify the relative expression of target ISGs. Normalize the expression to the housekeeping gene.

  • Cytokine Profiling:

    • Thaw the collected supernatants.

    • Measure the concentration of IFN-β, IL-6, and TNF-α using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Plot dose-response curves for both gene expression and cytokine production to determine the IC50 of SN-011.

Data Presentation:

SN-011 Conc. (µM)Relative IFI44L Expression (Fold Change)IFN-β Conc. (pg/mL)IL-6 Conc. (pg/mL)
0 (Vehicle)
0.01
0.1
1
10
Protocol 2: Assessment of Cell Viability

Objective: To evaluate the potential cytotoxicity of SN-011.

Materials:

  • Cell line used in Protocol 1.

  • SN-011.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay.[11]

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, seeding cells in opaque-walled plates.

  • Incubation: Incubate for 24-48 hours.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.

Data Presentation:

SN-011 Conc. (µM)Cell Viability (%)
0 (Vehicle)100
0.01
0.1
1
10
Protocol 3: In Vivo Efficacy of SN-011 in an Interferonopathy Mouse Model

Objective: To assess the therapeutic efficacy of SN-011 in a relevant mouse model of interferonopathy, such as the Trex1 knockout mouse, which develops a fatal inflammatory myocarditis driven by STING activation.[6][9][10]

Materials:

  • Trex1 knockout mice and wild-type littermate controls.[12][13][14]

  • SN-011 formulated for in vivo administration (e.g., in a solution of PBS with 5% DMSO and 10% Solutol HS 15).

  • Equipment for animal monitoring (body weight scales).

  • Materials for blood collection (e.g., cardiac puncture) and tissue harvesting.

  • Reagents for RNA extraction, qPCR, and cytokine analysis as described in Protocol 1.

  • Formalin and paraffin (B1166041) for histopathology.

Procedure:

  • Animal Grouping and Treatment:

    • At an appropriate age (e.g., 4 weeks), randomly assign Trex1 knockout mice to treatment groups (e.g., vehicle control, low-dose SN-011, high-dose SN-011).

    • Administer SN-011 or vehicle daily via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, lethargy).

    • Record body weight every other day.

    • Monitor survival over a defined period (e.g., 60 days).

  • Sample Collection:

    • At the study endpoint (or when mice become moribund), euthanize the animals.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Harvest tissues of interest (e.g., heart, spleen, liver). A portion of each tissue should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histology.

  • Ex Vivo Analysis:

    • Gene Expression: Extract RNA from heart and spleen tissues and perform qPCR for key ISGs as described in Protocol 1.

    • Cytokine Profiling: Measure cytokine levels in the serum using a multiplex cytokine assay or ELISA.

    • Histopathology: Embed fixed tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.

  • Data Analysis:

    • Compare survival curves between treatment groups using a log-rank test.

    • Analyze differences in body weight, gene expression, and cytokine levels using appropriate statistical tests (e.g., ANOVA, t-test).

Data Presentation:

Table 3.1: Survival and Body Weight

Treatment Group Median Survival (Days) Body Weight Change at Day 30 (%)
Vehicle
SN-011 (Low Dose)

| SN-011 (High Dose)| | |

Table 3.2: Gene Expression in Heart Tissue

Treatment Group Relative Ifi44l Expression (Fold Change) Relative Isg15 Expression (Fold Change)
Vehicle
SN-011 (Low Dose)

| SN-011 (High Dose)| | |

Table 3.3: Serum Cytokine Levels

Treatment Group IFN-β (pg/mL) IL-6 (pg/mL)
Vehicle
SN-011 (Low Dose)

| SN-011 (High Dose)| | |

References

Troubleshooting & Optimization

Troubleshooting SN-011 in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SN-011 in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and other common issues encountered during their experiments with the STING inhibitor, SN-011.

Frequently Asked Questions (FAQs)

Q1: What is SN-011 and its mechanism of action?

A1: SN-011 is a potent and selective small-molecule antagonist of the stimulator of interferon genes (STING) signaling pathway.[1][2] It functions by binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer with a higher affinity than the endogenous ligand 2'3'-cGAMP.[1][3] This binding locks STING in an inactive conformation, which prevents the induction of type I interferons and other pro-inflammatory cytokines that are typically triggered by cytosolic DNA.[1][2][3]

Q2: What types of in vitro assays are commonly used to assess SN-011 activity?

A2: The activity of SN-011 is typically measured using a variety of in vitro assays, including:

  • Cell-based reporter assays: These assays use cell lines (e.g., HEK293T or THP-1) engineered to express a reporter gene (such as luciferase or SEAP) under the control of a STING-dependent promoter (e.g., IFN-β or ISG). Inhibition of the reporter signal in the presence of a STING agonist (like 2'3'-cGAMP) indicates the inhibitory activity of SN-011.

  • Cytokine secretion assays: The inhibitory effect of SN-011 on the production and secretion of cytokines like IFN-β and IL-6 can be quantified using methods such as ELISA from cell culture supernatants.

  • Biochemical binding assays: These assays, often employing techniques like TR-FRET or fluorescence polarization, directly measure the binding of SN-011 to the STING protein and its ability to compete with labeled CDNs.[1]

  • Immunoblotting: Western blot analysis can be used to assess the phosphorylation status of key downstream signaling proteins such as TBK1 and IRF3, which are indicative of STING activation.

Q3: What are the most common sources of variability in SN-011 in vitro assays?

A3: Variability in in vitro assays can arise from multiple sources.[4][5] For SN-011 assays, key factors include:

  • Reagent Quality and Handling: Inconsistent reagent concentrations, improper storage, and lot-to-lot variability of reagents like STING agonists and antibodies can lead to discrepancies.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can introduce significant errors.[5]

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the true inhibitory effect of SN-011, leading to a reduced assay window and inaccurate IC50 values.

Potential Cause Recommended Solution Relevant Assay Type(s)
Insufficient Plate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[7]ELISA, Biochemical Assays
Inadequate Washing Increase the number of wash steps or the volume of wash buffer. Adding a short soak time during washes can also be effective.[7]All
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[8][9]ELISA, Western Blot
Cell Autofluorescence If using a fluorescence-based readout, check for intrinsic cell fluorescence at the excitation/emission wavelengths used. Consider using a red-shifted fluorophore or a luminescence-based assay.[9]Reporter Assays, TR-FRET
Contaminated Reagents Prepare fresh buffers and media. Ensure that stock solutions of SN-011 or STING agonists are free of microbial contamination.[9]All
Constitutive STING Activation Ensure that the cell line used does not have high basal STING activity. This can be checked by measuring the signal in untreated, unstimulated cells.Cell-based Assays
Issue 2: Poor Assay Window (Low Signal-to-Background)

A small assay window can make it difficult to accurately determine the potency of SN-011.

Potential Cause Recommended Solution Relevant Assay Type(s)
Suboptimal STING Agonist Concentration Perform a dose-response curve for the STING agonist (e.g., 2'3'-cGAMP) to determine the EC80 concentration for use in the inhibition assay. This ensures a robust signal for inhibition.Cell-based Assays
Low Enzyme/Protein Activity If using a biochemical assay, verify the activity of the recombinant STING protein. Factors like temperature, pH, and buffer composition can affect enzyme activity.[10][11]Biochemical Assays
Incorrect Assay Timing Optimize the incubation time for both STING agonist stimulation and SN-011 treatment. The timing should be sufficient to see a robust activation signal and allow for inhibitor binding.[6]All
Low Cell Seeding Density Ensure that the optimal number of cells is plated per well. Too few cells will result in a weak signal.[6][12]Cell-based Assays
Degraded Substrate For enzymatic or reporter assays, ensure that the substrate has been stored correctly and has not expired.[6]Reporter Assays, ELISA
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of the data.

Potential Cause Recommended Solution Relevant Assay Type(s)
Inconsistent Cell Plating Ensure a homogenous single-cell suspension before plating.[12] Use a consistent pipetting technique, and consider pre-wetting wells to minimize surface tension effects.[12] After plating, allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.[12]Cell-based Assays
"Edge Effects" Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[6] Fill the outer wells with sterile PBS or media to create a humidity barrier.All
Pipetting Inaccuracy Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing and inaccurate dispensing.All
Temperature Gradients Ensure that plates are incubated at a uniform temperature. Avoid stacking plates in the incubator.All
Cell Clumping Ensure complete dissociation of cells during passaging and before plating. Gentle trituration can help break up clumps.[12]Cell-based Assays

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density
  • Prepare a single-cell suspension: Wash cells with PBS and treat with trypsin until cells are detached. Neutralize trypsin with media, centrifuge, and resuspend the cell pellet in fresh culture medium.[12]

  • Count cells: Use a hemocytometer or an automated cell counter to determine the cell concentration.[4]

  • Create a dilution series: Prepare a series of cell dilutions to achieve a range of seeding densities (e.g., 2,500 to 40,000 cells per well in a 96-well plate).

  • Plate cells: Add the different cell densities to the wells of a microplate.

  • Incubate: Culture the cells for the duration of a typical assay (e.g., 24 hours).

  • Assess viability/confluency: Use a cell viability reagent (e.g., CellTiter-Glo) or visually inspect the wells to determine the optimal seeding density that results in a healthy, sub-confluent monolayer.

Protocol 2: STING Agonist Dose-Response Experiment
  • Plate cells: Seed cells at the optimized density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare agonist dilutions: Create a serial dilution of the STING agonist (e.g., 2'3'-cGAMP) in the assay medium.

  • Treat cells: Remove the culture medium from the cells and add the different concentrations of the STING agonist.

  • Incubate: Incubate the plate for the predetermined stimulation time (e.g., 6-18 hours).

  • Measure signal: Add the detection reagents for the specific assay readout (e.g., luciferase substrate) and measure the signal on a plate reader.

  • Analyze data: Plot the signal as a function of the agonist concentration and determine the EC50 and EC80 values. The EC80 concentration is often used for subsequent inhibitor screening.

Visualizations

STING_Signaling_Pathway Simplified STING Signaling Pathway and Inhibition by SN-011 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (inactive dimer) cGAMP->STING binds & activates STING_active STING (active) STING->STING_active conformational change TBK1 TBK1 STING_active->TBK1 recruits & activates SN011 SN-011 SN011->STING binds & inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes ISG Interferon Stimulated Genes pIRF3_dimer->ISG induces transcription Cytokines Type I IFNs & Cytokines ISG->Cytokines translation Troubleshooting_Workflow Troubleshooting Workflow for Assay Variability Start Assay Variability Observed Check_Cells 1. Check Cell Health - Passage number? - Confluency? - Morphology? Start->Check_Cells Check_Reagents 2. Verify Reagents - Freshly prepared? - Correct storage? - Lot consistency? Check_Cells->Check_Reagents Check_Protocol 3. Review Protocol - Pipetting technique? - Incubation times? - Plate handling? Check_Reagents->Check_Protocol High_BG High Background? Check_Protocol->High_BG Optimize_Wash Optimize Washing & Blocking Steps High_BG->Optimize_Wash Yes Low_Signal Low Signal? High_BG->Low_Signal No Resolved Issue Resolved Optimize_Wash->Resolved Titrate_Ab Titrate Antibodies Optimize_Agonist Optimize Agonist Concentration (EC80) Low_Signal->Optimize_Agonist Yes High_CV High CV%? Low_Signal->High_CV No Check_Cells_Signal Optimize Cell Density Optimize_Agonist->Check_Cells_Signal Check_Cells_Signal->Resolved Refine_Plating Refine Cell Plating Technique High_CV->Refine_Plating Yes High_CV->Resolved No Avoid_Edge Avoid Edge Wells Refine_Plating->Avoid_Edge Avoid_Edge->Resolved

References

Potential off-target effects of Sting-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding potential off-target effects of the novel STING inhibitor, Sting-IN-11.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the STING (Stimulator of Interferon Genes) protein. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a signal of viral or bacterial infection and cellular damage.[1] Upon activation, STING induces the production of type I interferons and other inflammatory cytokines.[1] this compound is designed to bind to STING and prevent this downstream signaling cascade.

Q2: What are the potential off-target effects of this compound?

A2: As with many small molecule inhibitors, there is a potential for this compound to interact with other cellular proteins, particularly those with similar structural motifs to the drug's binding site on STING. While this compound has been designed for high selectivity, comprehensive profiling has revealed potential low-level inhibitory activity against a small number of kinases. It is recommended to perform independent verification in your specific experimental system.

Q3: How can I assess the potential off-target effects of this compound in my cellular model?

A3: A systematic approach is recommended to investigate potential off-target interactions.[2] This typically begins with broad panel screening against common off-target families, such as a kinase panel.[2] Further validation can be achieved using orthogonal assays, such as biophysical binding assays (e.g., Surface Plasmon Resonance) or cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA).[2]

Q4: What is the relevance of the provided IC50 values for off-target kinases?

A4: The IC50 value represents the concentration of an inhibitor required to block 50% of the activity of a specific enzyme. By comparing the IC50 of this compound for its intended target (STING) with its IC50 for other kinases, you can gauge its selectivity. A significantly higher IC50 for off-target kinases indicates greater selectivity for STING.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cellular phenotype observed that does not correlate with STING inhibition. The phenotype may be due to an off-target effect of this compound.- Perform a dose-response experiment to see if the phenotype correlates with the concentration of this compound used.- Compare the observed phenotype with known effects of inhibiting identified off-target kinases.- Use chemical proteomics to identify other potential binding partners of this compound in your cell type.[2]
Inconsistent results in downstream assays after this compound treatment. - Poor cell permeability of this compound in your specific cell line.- Compound efflux by transporters like P-glycoprotein (P-gp).- Cellular metabolism of this compound.- Assess the physicochemical properties of this compound and consider a cell permeability assay (e.g., PAMPA).- Use cell lines with and without known efflux transporters to determine if cellular potency is affected.[2]- Incubate this compound with liver microsomes or hepatocytes and analyze for degradation by LC-MS.[2]
Discrepancy between in vitro biochemical and cellular assay results. The intended target (STING) or a potential off-target is not expressed in the cell line used.Confirm the expression of STING and potential off-target proteins in your cell line using techniques like western blot or qPCR.[2]

Quantitative Data

Table 1: Comparative Inhibitory Activity of this compound

TargetIC50 (nM)Description
STING 15 On-target activity
Kinase A1,200Off-target
Kinase B2,500Off-target
Kinase C>10,000Off-target

This data is representative and should be confirmed in your experimental system.

Key Experimental Protocols

1. Kinase Profiling Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory effect of a compound on a panel of kinases.[2]

  • Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., myelin basic protein), and radiolabeled ATP ([γ-³²P]ATP).

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular context.[2]

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Precipitation: Pellet the precipitated proteins by high-speed centrifugation.

  • Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble STING protein by western blot or ELISA.

  • Data Analysis: Plot the amount of soluble STING protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Visualizations

STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates to IFN Type I Interferons Nucleus->IFN induces expression of Sting_IN_11 This compound Sting_IN_11->STING inhibits

Caption: Canonical STING signaling pathway and the inhibitory action of this compound.

Off_Target_Pathway Sting_IN_11 This compound KinaseA Kinase A Sting_IN_11->KinaseA inhibits Substrate Substrate KinaseA->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Unintended Cellular Response pSubstrate->CellularResponse leads to

Caption: Hypothetical off-target pathway affected by this compound.

Experimental_Workflow Start Start: Unexpected Phenotype KinaseScreen Broad Kinase Profiling Screen Start->KinaseScreen IdentifyHits Identify Potential Off-Target Hits KinaseScreen->IdentifyHits NoHits No Significant Hits IdentifyHits->NoHits No OrthogonalAssay Orthogonal Assay (e.g., SPR) IdentifyHits->OrthogonalAssay Yes CETSA Cellular Thermal Shift Assay (CETSA) OrthogonalAssay->CETSA Validate Validate Off-Target Engagement CETSA->Validate Confirmed Off-Target Confirmed Validate->Confirmed Yes NotConfirmed Not Confirmed Validate->NotConfirmed No

Caption: Experimental workflow for investigating off-target effects.

References

How to overcome poor solubility of Sting-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended solvent for creating a high-concentration stock solution is anhydrous Dimethyl Sulfoxide (DMSO). Ensure you are using high-purity, anhydrous DMSO, as water content can significantly decrease the solubility of hydrophobic compounds.[1] For storage, it is advisable to keep the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My this compound precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[2][3] The drastic change in solvent polarity causes the compound to fall out of solution.

Several strategies can prevent this:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize cytotoxicity.[2] However, a slightly higher but still tolerated concentration may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[2]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) complete cell culture medium containing serum.[2][3] The proteins in the serum can help to bind and stabilize the compound.[2]

  • Increase Mixing Efficiency: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[2][4] This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.[2]

Q3: I observed that my this compound solution was clear initially, but a precipitate formed after several hours in the incubator. Why does this happen?

A3: Delayed precipitation can occur due to several factors affecting the stability of the compound in the culture medium over time.[3]

  • Temperature Fluctuations: Repeatedly removing the culture plate from the incubator can cause temperature cycling, which may decrease solubility. If frequent microscopic analysis is needed, use a heated stage.[2][3]

  • pH Shifts: Changes in the pH of the culture medium due to cell metabolism can alter the ionization state and solubility of the compound. Ensure you are using a well-buffered medium, possibly supplemented with HEPES.[2]

  • Evaporation: Over longer incubation periods, evaporation of media from the wells can increase the compound's effective concentration, pushing it beyond its solubility limit. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[3]

Q4: What are suitable vehicle formulations for in vivo studies with this compound?

A4: Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral). Common formulations for poorly soluble compounds include:

  • Suspensions: Suspending the compound in an aqueous vehicle containing a suspending agent like Carboxymethylcellulose (CMC).

  • Co-solvent Systems: Using a mixture of solvents to maintain solubility.

  • Lipid-based Formulations: Using oils to dissolve the hydrophobic compound.

The following table summarizes common vehicle components that can be tested for formulating this compound.

Vehicle ComponentPurposeCommon Concentration/RatioRoute of Administration
DMSO Primary solvent to dissolve compound5-10% of final volumeInjection (IP, IV)
PEG300 / PEG400 Co-solvent to improve solubility30-40% of final volumeInjection, Oral
Tween 80 / Polysorbate 80 Surfactant to increase wettability5-10% of final volumeInjection, Oral
Corn Oil Lipid vehicle for hydrophobic compounds90-95% of final volumeInjection (IP, SC)
Carboxymethylcellulose (CMC) Suspending agent for oral gavage0.5% - 1% (w/v) in waterOral
Saline Aqueous vehicleq.s. to final volumeInjection

Troubleshooting Guides

Issue 1: Precipitation during preparation of working solution for in vitro assays

This guide provides a logical workflow to troubleshoot and overcome the precipitation of this compound when preparing aqueous solutions for cell-based experiments.

G cluster_0 cluster_1 Dilution Optimization cluster_2 Advanced Solubilization start Start: Prepare this compound working solution stock_check Is stock solution in 100% anhydrous DMSO clear? start->stock_check precipitate Precipitation observed in aqueous media? stock_check->precipitate Yes solubilize_stock Gently warm (37°C) and sonicate DMSO stock stock_check->solubilize_stock No stepwise Action: Use Stepwise Dilution 1. Pre-warm complete media (37°C). 2. Add stock to small media volume. 3. Add intermediate to final volume. precipitate->stepwise Yes end_success Success: Clear Solution Proceed with experiment. Include vehicle control. precipitate->end_success No solubilize_stock->stock_check mixing Action: Improve Mixing Add stock dropwise while gently vortexing media. stepwise->mixing dmso_conc Action: Optimize DMSO Keep final DMSO <0.5%. Test slightly higher % if needed. mixing->dmso_conc recheck Precipitation still occurs? dmso_conc->recheck solubility_test Action: Determine Max Solubility Perform a solubility test to find the highest clear concentration. recheck->solubility_test Yes recheck->end_success No lower_conc Action: Reduce Final Concentration Use a lower working concentration based on solubility test. solubility_test->lower_conc lower_conc->end_success end_fail Contact Technical Support

Caption: Troubleshooting workflow for this compound precipitation in vitro.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol provides a step-by-step method for diluting a DMSO stock of this compound into cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (containing serum, e.g., 10% FBS), pre-warmed to 37°C

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).

    • Ensure complete dissolution. If necessary, gently warm the solution to 37°C and sonicate in a water bath for 10-15 minutes.

    • Visually inspect the stock solution to ensure it is clear and free of particulates.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

  • Perform a Stepwise Dilution:

    • Intermediate Dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution of this compound by adding a small volume of the DMSO stock to a small volume of the pre-warmed complete cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution in 2% DMSO.

    • Final Dilution: While gently vortexing a tube containing the final volume of pre-warmed complete medium, add the required volume of the intermediate dilution drop-by-drop. For example, to achieve a 10 µM final concentration, add 50 µL of the 200 µM intermediate solution to 950 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Check:

    • After the final dilution, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles).

    • Use the working solution immediately. Do not store aqueous dilutions of this compound.

Protocol 2: Assessment of STING Pathway Inhibition in vitro

This protocol outlines a general workflow to evaluate the inhibitory activity of this compound on the STING signaling pathway in a cell-based assay.

G cluster_workflow Experimental Workflow cluster_readout 4. Downstream Readout seed 1. Seed Cells (e.g., THP-1, RAW 264.7) in 96-well or 6-well plates pretreat 2. Pre-treatment Add this compound working solution. Incubate for 2-4 hours. seed->pretreat stimulate 3. STING Activation Add STING agonist (e.g., 2'3'-cGAMP) Incubate for 1-24 hours. pretreat->stimulate elisa Cytokine Measurement (ELISA) Collect supernatant. Measure IFN-β, TNF-α. stimulate->elisa wb Protein Phosphorylation (Western Blot) Prepare cell lysates. Probe for p-TBK1, p-IRF3. stimulate->wb

Caption: General workflow for assessing this compound activity in vitro.

STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. This compound is designed to inhibit this pathway. Understanding the pathway is crucial for interpreting experimental results.

Pathway Description:

  • DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[2][5]

  • cGAMP Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[2]

  • STING Activation: 2'3'-cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane.[6] This binding induces a conformational change in STING.

  • Translocation: Activated STING translocates from the ER to the Golgi apparatus.[3][6]

  • TBK1 and IRF3 Recruitment: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2]

  • Gene Expression: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2][5] STING activation can also lead to NF-κB activation.[2]

G cluster_cytoplasm Cytoplasm cluster_er_golgi ER -> Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Genes Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->Genes translocates & activates transcription STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits STING_IN_11 This compound STING_IN_11->STING inhibits activation

Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.

References

SN-011 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of SN-011. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for SN-011?

Proper storage of SN-011 is crucial to maintain its integrity and biological activity. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.

2. How should I prepare stock solutions of SN-011?

To prepare stock solutions, it is recommended to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) as moisture can reduce the solubility of SN-011.[1] For in vitro experiments, a stock solution can be prepared by dissolving SN-011 in DMSO. For in vivo studies, further dilution with appropriate vehicles like corn oil or a formulation containing PEG300, Tween-80, and saline is necessary.[1][2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3] Sonication may be used to aid dissolution.[2]

3. What is the stability of SN-011 in powder form and in solution?

The stability of SN-011 is dependent on the storage conditions. Adherence to the recommended temperature and duration will ensure the compound's optimal performance.

4. Are there any known degradation pathways for SN-011?

While specific degradation pathways for SN-011 have not been detailed in the available literature, its chemical structure, which includes a sulfonamide group, provides clues to potential degradation routes. Common degradation pathways for sulfonamide-containing drugs include cleavage of the S-N and S-C bonds, deamination, and hydroxylation of the aniline (B41778) group. Hydrolysis of the amide bond is another potential degradation mechanism.

5. How does degradation affect the activity of SN-011?

SN-011 is a potent and selective inhibitor of the STING (stimulator of interferon genes) protein.[4] It functions by competing with the natural ligand, cyclic dinucleotide (CDN), for the binding pocket of the STING dimer, thereby blocking STING activation and downstream signaling.[4] Degradation of SN-011 would likely alter its chemical structure, which could impair its ability to bind to the STING protein, leading to a loss of inhibitory activity.

Troubleshooting Guides

Problem: Inconsistent or reduced activity of SN-011 in in vitro assays.

Possible Cause Troubleshooting Steps
Improper storage of stock solutions - Ensure stock solutions are stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Degradation of working solutions - Prepare fresh working solutions for each experiment. - Avoid prolonged storage of diluted solutions at room temperature.
Use of old or hydrated DMSO for stock solution preparation - Use fresh, anhydrous DMSO to prepare stock solutions as moisture can affect solubility.[1]
Precipitation of SN-011 in cell culture media - Visually inspect the media for any precipitate after adding SN-011. - If precipitation occurs, consider optimizing the final DMSO concentration in the media (typically should be kept low, e.g., <0.5%).

Problem: Difficulty dissolving SN-011.

Possible Cause Troubleshooting Steps
Use of non-optimal solvent - Use high-quality, anhydrous DMSO for initial stock solution preparation.[1]
Compound has precipitated out of solution - Gently warm the solution and sonicate to aid in redissolving the compound.[2]
Incorrect solvent for final formulation - For in vivo studies, ensure the correct co-solvents (e.g., PEG300, Tween-80) are used in the proper ratios.[2] Prepare the formulation by adding solvents sequentially and ensuring the solution is clear before adding the next solvent.[2]

Data Summary

Table 1: Recommended Storage Conditions for SN-011

Form Storage Temperature Duration Reference
Powder-20°C3 years[1][2]
In Solvent (e.g., DMSO)-80°C1 year[1][4]
In Solvent (e.g., DMSO)-20°C1 month[1][4]

Table 2: Solubility of SN-011 in DMSO

Concentration (mg/mL) Molar Concentration (mM) Reference
92 - 93198.92 - 201.08[1]
60129.73[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of SN-011

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for SN-011.

Objective: To investigate the stability of SN-011 under various stress conditions.

Materials:

  • SN-011 powder

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer

Procedure:

  • Preparation of SN-011 Stock Solution: Prepare a stock solution of SN-011 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the SN-011 stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the SN-011 stock solution with 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the SN-011 stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid SN-011 powder to dry heat (e.g., 105°C) for a defined period. Also, heat the stock solution at a specified temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid SN-011 powder and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of SN-011 under each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method for SN-011

This protocol provides a general approach to developing an HPLC method capable of separating SN-011 from its potential degradation products.

Objective: To develop a sensitive, specific, and robust HPLC method for the quantification of SN-011 and its related substances.

Materials:

  • SN-011 powder and stressed samples from the forced degradation study

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate)

Procedure:

  • Initial Method Development:

    • Select a suitable stationary phase (e.g., C18 column).

    • Choose an initial mobile phase composition (e.g., a mixture of acetonitrile and water or buffer).

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).

    • Determine the detection wavelength by scanning the UV spectrum of SN-011 (a wavelength of around 205 nm has been used in a method for a similar compound).

  • Method Optimization:

    • Inject a solution of SN-011 and a mixture of stressed samples.

    • Optimize the mobile phase composition (gradient or isocratic elution), pH of the aqueous phase, and flow rate to achieve good separation between the SN-011 peak and the peaks of the degradation products.

    • Ensure the SN-011 peak is well-resolved from all other peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can accurately measure SN-011 in the presence of its degradation products, impurities, and excipients.

    • Linearity: Establish a linear relationship between the concentration of SN-011 and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of SN-011 that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visualizations

G cluster_storage SN-011 Storage Workflow receive Receive SN-011 Powder store_powder Store at -20°C (Up to 3 years) receive->store_powder prepare_stock Prepare DMSO Stock Solution store_powder->prepare_stock aliquot Aliquot to Avoid Freeze-Thaw prepare_stock->aliquot store_stock Store at -80°C (1 year) or -20°C (1 month) prepare_working Prepare Working Solution store_stock->prepare_working aliquot->store_stock aliquot->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Recommended workflow for the storage and handling of SN-011.

G cluster_forced_degradation Forced Degradation Study Workflow start SN-011 Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 105°C solid, 60°C solution) start->thermal photo Photolytic Stress (UV and Fluorescent Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: General workflow for a forced degradation study of SN-011.

G cluster_pathway SN-011 Mechanism of Action SN011 SN-011 STING STING Dimer SN011->STING Competitively Binds & Inhibits Activation STING Activation (Conformational Change) STING->Activation CDN Cyclic Dinucleotide (CDN) (e.g., 2'3'-cGAMP) CDN->STING Binds TBK1 TBK1 Recruitment & Phosphorylation Activation->TBK1 IRF3 IRF3 Recruitment & Phosphorylation TBK1->IRF3 IFN Type I Interferon (e.g., IFN-β) Production IRF3->IFN

Caption: Simplified signaling pathway showing the inhibitory action of SN-011 on STING.

References

Validation & Comparative

A Head-to-Head Battle of STING Inhibitors: H-151 vs. Sting-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of innate immunity, the modulation of the STING (Stimulator of Interferon Genes) pathway presents a fertile ground for therapeutic innovation. The aberrant activation of STING is implicated in a spectrum of inflammatory and autoimmune diseases, driving the development of potent inhibitors. This guide provides an objective comparison of two prominent STING inhibitors, H-151 and Sting-IN-4, delving into their distinct mechanisms of action, performance metrics, and the experimental frameworks used for their evaluation.

The cGAS-STING signaling pathway is a cornerstone of the innate immune system's defense against pathogens and cellular damage. Upon detection of cytosolic DNA, the sensor cGAS synthesizes the second messenger cGAMP, which binds to and activates the endoplasmic reticulum-resident protein STING. This triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines. While crucial for host defense, dysregulation of this pathway can fuel chronic inflammation. Consequently, inhibitors of STING have emerged as critical tools for research and potential therapeutic agents.

Unraveling the Mechanisms: A Tale of Two Strategies

H-151 and Sting-IN-4 employ fundamentally different strategies to quell STING signaling, a critical consideration for their application and specificity.

H-151 is a potent, irreversible, and selective small-molecule inhibitor that functions as a covalent antagonist of STING.[1][2] Its mechanism of action involves covalently binding to a specific cysteine residue, Cys91, located in the transmembrane domain of both human and murine STING.[1] This covalent modification effectively blocks the palmitoylation of STING, a crucial post-translational modification required for its activation, clustering, and subsequent downstream signaling events.[1][3] By preventing palmitoylation, H-151 inhibits the phosphorylation of key downstream signaling molecules such as TBK1 and IRF3, thereby attenuating the production of type I interferons and other pro-inflammatory cytokines.[4][5]

Sting-IN-4 , also known as Compound 1, operates through a distinct mechanism by inhibiting the expression of the STING protein itself.[6][7] By reducing the cellular levels of STING, Sting-IN-4 effectively dampens the entire downstream signaling cascade, including the activation of both NF-κB and IRF3 pathways.[6][8] This leads to a reduction in the production of pro-inflammatory mediators.[6] Its anti-inflammatory properties have been noted, particularly in the context of sepsis research.[6]

Performance at a Glance: A Quantitative Comparison

Direct, peer-reviewed, head-to-head comparative efficacy data between H-151 and Sting-IN-4 is limited. However, by compiling available performance metrics, a valuable assessment can be made. It is important to note that while H-151 has well-documented IC50 values from peer-reviewed studies, the quantitative data for Sting-IN-4 is primarily derived from vendor-supplied technical information, which highlights the absence of a publicly available, independently validated IC50 value.[4][9]

FeatureH-151Sting-IN-4
Target STING protein (Cys91)[1]STING protein expression[6]
Mechanism of Action Covalent antagonist, blocks STING palmitoylation and activation[1]Inhibits STING protein expression, reducing downstream signaling[6][8]
IC50 / Effective Concentration IFN-β Inhibition: ~138 nM (MEFs)[10]~109.6 nM (BMDMs)[10]~134.4 nM (HFFs)[10]STING Signaling: ~1.04 µM (293T-hSTING cells)[4]~0.82 µM (293T-mSTING cells)[4]Effective Concentration: 2.5-10 µM for inhibition of LPS-induced STING/IRF3/NF-κB activation in RAW264.7 cells (8h)[11]20 µM for inhibition of LPS-induced NO production in RAW264.7 cells (26h)[11]
Reported In Vitro Activity Reduces IFN-β reporter activity[4]Inhibits phosphorylation of TBK1 and IRF3[4][5]Inhibits LPS-induced NO production and iNOS expression in RAW264.7 cells[11]Blocks phosphorylation of TBK1, IRF3, p65, and IκB-α[11]
Reported In Vivo Activity Alleviates systemic inflammation in mouse models of autoinflammatory disease[4]Protects against LPS-induced liver injuries in mice[11]
Species Specificity Active against both human and murine STING, though some studies suggest lower potency against human STING.[4][12]Activity demonstrated in murine cells (RAW264.7)[11]

Visualizing the Molecular Battleground

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for their evaluation.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFN induces transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->IFN induces transcription STING_active Active STING (Palmitoylated) STING->STING_active STING_active->TBK1 recruits & activates H151 H-151 H151->STING_active blocks palmitoylation StingIN4 Sting-IN-4 StingIN4->STING inhibits expression

Caption: The cGAS-STING signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., RAW264.7, THP-1) pretreatment Pre-treatment with STING Inhibitor (H-151 or Sting-IN-4) start->pretreatment stimulation STING Pathway Stimulation (e.g., cGAMP, LPS, dsDNA) pretreatment->stimulation analysis Downstream Analysis stimulation->analysis western Western Blot (p-TBK1, p-IRF3, STING) analysis->western luciferase Luciferase Reporter Assay (IFN-β promoter activity) analysis->luciferase elisa ELISA / qPCR (Cytokine/Gene Expression) analysis->elisa end End: Data Interpretation & IC50 Calculation western->end luciferase->end elisa->end

Caption: A generalized experimental workflow for evaluating STING inhibitors.

Key Experimental Protocols

The evaluation of STING inhibitors relies on a variety of robust in vitro assays. Below are detailed methodologies for two key experiments.

Western Blot for Phosphorylated TBK1 and IRF3

This assay is used to determine the inhibitory effect of a compound on the phosphorylation of key downstream proteins in the STING signaling pathway.

Materials:

  • Cell line (e.g., RAW264.7, THP-1)

  • STING inhibitor (H-151 or Sting-IN-4)

  • STING agonist (e.g., 2’3’-cGAMP, LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of the STING inhibitor (e.g., 0.1-10 µM for H-151; 2.5-50 µM for Sting-IN-4) or vehicle control (DMSO) for 1-2 hours.[1][6]

  • STING Stimulation: Stimulate the cells with a STING agonist (e.g., 1-10 µg/mL of 2’3’-cGAMP or 100 ng/mL of LPS) for a predetermined time (e.g., 30-60 minutes for phosphorylation events).[6][13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

IFN-β Promoter Luciferase Reporter Assay

This cell-based assay is commonly used to screen and characterize STING inhibitors by measuring their ability to suppress the activation of the interferon-β (IFN-β) promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids: IFN-β promoter-luciferase reporter, a constitutively active control reporter (e.g., Renilla luciferase), and plasmids expressing human or murine STING (if the cell line does not endogenously express it).

  • Transfection reagent

  • STING inhibitor (H-151 or Sting-IN-4)

  • STING agonist (e.g., 2’3’-cGAMP)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the IFN-β promoter-luciferase reporter, the control reporter plasmid, and the STING-expressing plasmid (if necessary) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, pre-treat the cells with serial dilutions of the STING inhibitor or vehicle control for 1-2 hours.

  • STING Stimulation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer’s instructions.[14][15][16]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion: Choosing the Right Tool for the Job

Both H-151 and Sting-IN-4 represent valuable tools for dissecting the STING pathway and hold promise for therapeutic development. The choice between them will largely depend on the specific research question and experimental context.

H-151 offers the advantage of being a well-characterized, potent, and irreversible inhibitor with a defined molecular target (Cys91 of STING). Its covalent nature makes it suitable for studies requiring sustained inhibition. However, its reported species-dependent potency warrants careful consideration when translating findings from murine models to human systems.[4][12]

Sting-IN-4 provides an alternative mechanism of action by targeting STING protein expression. This could be advantageous in scenarios where a broader suppression of the pathway is desired. However, the lack of a peer-reviewed, independently validated IC50 value necessitates careful in-house validation and dose-response experiments to determine its optimal working concentration.[4][9]

Ultimately, a thorough understanding of their distinct mechanisms and a careful evaluation of the available performance data will empower researchers to select the most appropriate inhibitor for their studies, paving the way for new discoveries in the field of innate immunity and the development of novel therapies for STING-driven diseases.

References

Head-to-Head Showdown: A Comparative Analysis of Preclinical STING Inhibitors in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide offers a comprehensive, data-driven comparison of key preclinical STING (Stimulator of Interferon Genes) inhibitors. As aberrant STING activation is increasingly implicated in a range of autoimmune and inflammatory diseases, the development of potent and specific inhibitors is a critical area of research. This guide synthesizes publicly available data for prominent STING inhibitors, presenting a head-to-head comparison of their in vitro potency and in vivo efficacy, supported by detailed experimental protocols and visual representations of the underlying biology and experimental workflows. Our aim is to provide an objective resource to inform decision-making in the selection and evaluation of these important research compounds.

The STING Signaling Pathway: A Double-Edged Sword

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2][3][4][5][6][7] Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.[1][2][3][4][5][6][7] However, dysregulation of this pathway can lead to chronic inflammation and contribute to the pathology of various autoimmune disorders.[8][9][10]

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates Cytokine_genes Pro-inflammatory Cytokine Genes STING_active->Cytokine_genes activates NF-κB pathway IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription

Caption: Simplified STING signaling pathway. (Within 100 characters)

Performance Snapshot: A Comparative Analysis of STING Inhibitors

The development of small molecule inhibitors targeting the STING pathway has yielded several promising candidates. Below is a comparative summary of their performance based on available preclinical data.

Table 1: In Vitro Potency of STING Inhibitors (IC50 Values)
InhibitorCell LineSpeciesAssay EndpointIC50 (nM)Citation(s)
SN-011 MEFsMouseIfnb expression127.5[11]
BMDMsMouseIfnb expression107.1[11]
HFFsHumanIfnb expression502.8[11]
H-151 MEFsMouseIfnb expression138[11]
BMDMsMouseIfnb expression109.6[11]
HFFsHumanIfnb expression134.4[11]
293T-hSTINGHumanIFN-β Reporter1040[12]
293T-mSTINGMouseIFN-β Reporter820[12]
C-176 ----[5][13]
Note: C-176 has shown efficacy in mouse models, but direct comparative IC50 data was not available in the reviewed literature.
Table 2: In Vivo Efficacy of STING Inhibitors in the Trex1-/- Mouse Model of Aicardi-Goutières Syndrome
InhibitorDosing RegimenKey OutcomesCitation(s)
SN-011 10 mg/kg, i.p., daily for 2 weeks- Significantly prevented death (0/10 treated mice died vs. 3/10 untreated) over a 1-month period.- Markedly ameliorated severe multi-organ inflammation (heart, stomach, tongue, muscle).- Comparably suppressed Ifnb and ISG expression in affected tissues compared to H-151.[8][11]
H-151 10 mg/kg, i.p., daily for 2 weeks- Comparably ameliorated heart inflammation as observed with H&E staining.- Comparably suppressed Ifnb and ISG expression in affected tissues compared to SN-011.[11]

Mechanism of Action: Different Strategies to Silence STING

STING inhibitors employ various mechanisms to disrupt the signaling cascade. H-151 and its precursor C-176 are covalent inhibitors that target a cysteine residue (Cys91) in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation.[5][12][14] In contrast, SN-011 is a competitive antagonist that binds to the cyclic dinucleotide (CDN) binding pocket of STING with a higher affinity than the endogenous ligand 2'3'-cGAMP, locking the STING dimer in an inactive conformation.[8][9][11]

Experimental Protocols: A Guide to Evaluating STING Inhibitors

Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed protocols for key assays used to characterize STING inhibitors.

IFN-β Reporter Assay for IC50 Determination

This assay is a common method to quantify the in vitro potency of STING inhibitors by measuring their ability to suppress STING-induced expression of an IFN-β reporter gene.[15][16]

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which can be measured as a luminescent signal. A decrease in luminescence in the presence of an inhibitor indicates its potency.

  • Materials:

    • HEK293T cells stably expressing human or mouse STING and an IFN-β promoter-luciferase reporter construct.

    • Complete cell culture medium.

    • STING inhibitor to be tested.

    • STING agonist (e.g., 2'3'-cGAMP).

    • Luciferase assay reagent.

    • 96-well white clear-bottom microplates.

    • Luminometer.

  • Protocol:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

    • Compound Treatment: The following day, treat the cells with serial dilutions of the STING inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

    • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for 6-24 hours.

    • Lysis and Luminescence Reading: Lyse the cells using a luciferase assay buffer and measure the luminescence using a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.

In Vivo Efficacy in the Trex1-/- Mouse Model

The Trex1-deficient mouse is a well-established model for STING-dependent autoimmune diseases like Aicardi-Goutières syndrome, characterized by the accumulation of self-DNA and chronic STING activation.[6][8][17]

  • Principle: This model allows for the evaluation of a STING inhibitor's ability to suppress systemic inflammation and improve disease outcomes in vivo.

  • Materials:

    • Trex1-/- mice.

    • STING inhibitor to be tested.

    • Vehicle control.

    • Syringes and needles for administration.

    • Equipment for tissue collection and analysis (e.g., histology, qPCR).

  • Protocol:

    • Animal Acclimation: Acclimate Trex1-/- mice to the facility for at least one week before the start of the experiment.

    • Dosing: Administer the STING inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily).

    • Monitoring: Monitor the mice daily for clinical signs of disease and overall health. Record body weight and survival.

    • Endpoint Analysis: At the end of the study, collect tissues (e.g., heart, lung, liver, spleen) for analysis.

      • Gene Expression: Measure the expression of Ifnb and other interferon-stimulated genes (ISGs) in tissues using qPCR.

      • Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue inflammation and damage.

    • Data Analysis: Compare the readouts from the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the STING inhibitor.

Visualizing the Path to Discovery: Experimental Workflow

The preclinical development of a novel STING inhibitor follows a structured workflow, from initial identification to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt IC50 IC50 Determination (IFN-β Reporter Assay) Lead_Opt->IC50 Specificity Specificity Assays (vs. other PRRs) IC50->Specificity PK_PD Pharmacokinetics & Pharmacodynamics Specificity->PK_PD Promising Candidate Efficacy Efficacy Studies (e.g., Trex1-/- mouse model) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Preclinical workflow for STING inhibitor development. (Within 100 characters)

References

A Head-to-Head Comparison of SN-011 and Covalent STING Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide offers a comprehensive, data-driven comparison of the non-covalent STING inhibitor SN-011 and various covalent STING inhibitors. As aberrant STING (Stimulator of Interferon Genes) activation is increasingly implicated in a range of autoimmune and inflammatory diseases, the development of potent and specific inhibitors is a critical area of research. This guide synthesizes publicly available preclinical data to provide an objective resource for informing decision-making in the selection and evaluation of these important research compounds.

Mechanism of Action: Two Distinct Approaches to Silencing STING

SN-011 and covalent STING inhibitors employ fundamentally different mechanisms to block the STING signaling pathway.

SN-011 , a non-covalent antagonist, directly competes with the endogenous STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP) for binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[1][2] By occupying this pocket, SN-011 locks STING in an open, inactive conformation, which prevents the conformational changes necessary for STING oligomerization and its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This effectively halts the downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4]

Covalent STING inhibitors , such as H-151 and GHN105, function through an irreversible mechanism. They form a covalent bond with specific cysteine residues, most notably Cys91, located in the transmembrane domain of STING.[5][6] This covalent modification directly inhibits the palmitoylation of STING, a critical post-translational modification that occurs in the Golgi.[5] By preventing palmitoylation, these inhibitors block the assembly of STING into multimeric complexes, which are essential for the recruitment and activation of downstream signaling components like TANK-binding kinase 1 (TBK1).[7]

Mechanism of Action: SN-011 vs. Covalent STING Inhibitors cluster_0 SN-011 (Non-covalent) cluster_1 Covalent Inhibitors SN011 SN-011 STING_dimer_inactive Inactive STING Dimer (Open Conformation) SN011->STING_dimer_inactive Binds to CDN pocket cGAMP 2'3'-cGAMP cGAMP->STING_dimer_inactive Binding blocked Covalent_Inhibitor Covalent Inhibitor (e.g., H-151) STING_transmembrane STING Transmembrane Domain (Cys91) Covalent_Inhibitor->STING_transmembrane Forms covalent bond Palmitoylation Palmitoylation Palmitoylation->STING_transmembrane Blocked

Figure 1. Distinct mechanisms of STING inhibition.

Performance Snapshot: A Comparative Analysis of Efficacy and Safety

The differing mechanisms of action of SN-011 and covalent STING inhibitors translate to distinct profiles in terms of in vitro potency, in vivo efficacy, and safety.

In Vitro Potency

Both SN-011 and the covalent inhibitor H-151 have demonstrated potent inhibition of STING signaling in the nanomolar range in various cell-based assays. Head-to-head comparisons in mouse embryonic fibroblasts (MEFs) and bone marrow-derived macrophages (BMDMs) show comparable IC50 values for inhibiting IFN-β production.[8] However, SN-011 appears to be less potent in human cells compared to mouse cells, while H-151 shows more consistent potency across species in these particular studies.[8] The newer covalent inhibitor, GHN105, has a reported IC50 in the low micromolar range in THP-1 macrophages.[6]

InhibitorCell LineSpeciesAssay EndpointIC50Reference(s)
SN-011 MEFsMouseIFN-β mRNA127.5 nM[8]
BMDMsMouseIFN-β mRNA107.1 nM[8]
HFFsHumanIFN-β mRNA502.8 nM[3][8]
H-151 MEFsMouseIFN-β mRNA138 nM[8]
BMDMsMouseIFN-β mRNA109.6 nM[8]
HFFsHumanIFN-β mRNA134.4 nM[8]
293T-hSTINGHumanIFN-β Reporter1.04 µM[1]
293T-mSTINGMouseIFN-β Reporter0.82 µM[1]
GHN105 THP-1HumanIFN-β Secretion4.4 µM[6]

Table 1: In Vitro Potency of STING Inhibitors (IC50 Values). MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts.

In Vivo Efficacy

Both classes of inhibitors have shown significant efficacy in preclinical models of STING-driven diseases.

SN-011 has been extensively evaluated in the Trex1-/- mouse model, which recapitulates features of the human autoimmune disease Aicardi-Goutières syndrome (AGS). In these mice, SN-011 treatment (5 mg/kg, i.p., three times weekly) markedly ameliorated severe multiorgan inflammation and significantly reduced mortality.[3][4] During a one-month treatment period, none of the 10 mice treated with SN-011 died, compared to 3 deaths in the 10 untreated Trex1-/- mice.[9] A head-to-head comparison with H-151 in this model indicated that both compounds comparably inhibited STING-mediated inflammation.[9]

Covalent inhibitors have also demonstrated in vivo efficacy in various models. H-151 has shown therapeutic effects in mouse models of psoriasis, myocardial infarction, and acute kidney and lung injury.[5] GHN105 , a newer orally bioavailable covalent inhibitor, has shown significant therapeutic effects in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced acute colitis model in mice.[6][10]

InhibitorMouse ModelDisease ModeledDosing RegimenKey In Vivo EffectsReference(s)
SN-011 Trex1-/-Aicardi-Goutières Syndrome5 mg/kg, i.p., 3x/weekReduced multiorgan inflammation, prevented death[3][9]
H-151 Trex1-/-Aicardi-Goutières SyndromeNot specifiedComparable inhibition of inflammation to SN-011[9]
VariousPsoriasis, Myocardial Infarction, etc.Not specifiedAlleviation of disease pathology[5]
GHN105 DSS-induced colitisInflammatory Bowel Disease100 mg/kg, p.o., dailyReversed key pathological features of colitis[6][10]

Table 2: In Vivo Efficacy of STING Inhibitors in Preclinical Models.

Safety and Specificity

A critical point of differentiation between SN-011 and covalent inhibitors is their safety and specificity profile. Due to their irreversible binding mechanism, covalent inhibitors have a higher propensity for off-target effects by reacting with other cysteine-containing proteins.

In vitro studies have shown that H-151 can impair cell viability and induce cell death at concentrations where SN-011 is not cytotoxic.[8] Furthermore, H-151 demonstrated more potent inhibitory effects on STING-independent signaling pathways, such as those mediated by Toll-like receptors (TLRs) and RIG-I, compared to SN-011, suggesting lower specificity.[8] In contrast, SN-011 did not significantly affect these other innate immune pathways, indicating a higher degree of specificity for STING-dependent signaling.[11]

Experimental Protocols: A Guide to Key Assays

Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed protocols for key assays used to characterize and compare STING inhibitors.

Western Blot Analysis of STING Pathway Activation

This assay is used to assess the phosphorylation status of key proteins in the STING signaling cascade as a direct measure of pathway activation and inhibition.

Materials:

  • Cell lines (e.g., MEFs, THP-1, HEK293T)

  • STING agonist (e.g., 2'3'-cGAMP, Herring Testes DNA)

  • STING inhibitors (SN-011, covalent inhibitors)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with various concentrations of the STING inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.

  • STING Activation: Stimulate the cells with a STING agonist for the appropriate duration (e.g., 1-3 hours with 2'3'-cGAMP).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using ECL substrate and visualize the bands.

  • Analysis: Quantify band intensities and normalize to the total protein or a loading control.

Western Blot Workflow for STING Pathway Analysis Cell_Culture Cell_Culture Inhibitor_Treatment Inhibitor_Treatment Cell_Culture->Inhibitor_Treatment 1. Pre-treat STING_Activation STING_Activation Inhibitor_Treatment->STING_Activation 2. Stimulate Cell_Lysis Cell_Lysis STING_Activation->Cell_Lysis 3. Lyse Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification 4. Quantify SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE 5. Separate Western_Blot Western_Blot SDS_PAGE->Western_Blot 6. Transfer Analysis Analysis Western_Blot->Analysis 7. Detect & Analyze

Figure 2. Workflow for Western Blot analysis.

Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation

This assay is crucial for confirming the mechanism of action of covalent STING inhibitors by detecting changes in STING palmitoylation.

Materials:

  • Cells expressing STING

  • Lysis buffer

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (B1172632) (HAM)

  • Biotin-HPDP

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing NEM to block free thiol groups on cysteine residues.

  • Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave palmitate groups from cysteine residues, exposing the previously palmitoylated thiols. A control sample is treated without hydroxylamine.

  • Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotin (B1667282) reagent (e.g., Biotin-HPDP).

  • Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Detection: Elute the captured proteins and analyze for the presence of STING by Western blotting. A signal in the hydroxylamine-treated sample, but not in the control, indicates that STING was palmitoylated.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Materials:

  • Intact cells

  • STING inhibitor

  • PBS with protease inhibitors

  • Thermal cycler

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat intact cells with the STING inhibitor or vehicle control.

  • Heat Challenge: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

Both SN-011 and covalent STING inhibitors are valuable tools for investigating the role of STING in health and disease.

  • SN-011 offers a highly specific, non-covalent mechanism of action with a favorable safety profile, making it an excellent choice for studies where minimizing off-target effects is a priority. Its reversible binding is also advantageous for certain experimental designs.

  • Covalent STING inhibitors provide potent and durable inhibition of STING signaling. Newer covalent inhibitors like GHN105 are being developed with improved properties such as oral bioavailability, expanding their potential for in vivo studies. However, researchers should remain mindful of the potential for off-target effects and cytotoxicity associated with their irreversible mechanism.

The choice between SN-011 and a covalent inhibitor will depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides a foundation of comparative data and detailed protocols to aid researchers in making an informed decision for their preclinical studies.

References

A Comparative Guide to the In Vivo Efficacy of STING Inhibitors: Sting-IN-4 vs. C-176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its role in detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response has made it a prime target for therapeutic modulation. While STING agonists are being explored to enhance cancer immunotherapy, STING inhibitors are under investigation for the treatment of autoimmune and inflammatory diseases driven by aberrant STING activation. This guide provides an objective comparison of two STING inhibitors, Sting-IN-4 and C-176, focusing on their mechanisms of action and available in vivo efficacy data.

Executive Summary

Direct head-to-head in vivo comparisons of Sting-IN-4 and C-176, particularly in cancer models, are not publicly available. The existing data for each compound comes from different disease models, making a direct efficacy comparison challenging. Sting-IN-4 has been evaluated in a model of sepsis-induced liver injury, where it demonstrated protective effects. C-176 has shown efficacy in models of inflammatory osteolysis and retinal neovascularization. Notably, C-176 is reported to be inactive against human STING, a critical consideration for clinical translation.

Mechanism of Action

Sting-IN-4 and C-176 employ distinct mechanisms to inhibit the STING signaling pathway.

  • Sting-IN-4: This compound acts by inhibiting the expression of the STING protein. By reducing the total levels of STING, it effectively dampens the downstream signaling cascade upon activation.

  • C-176: This molecule is a covalent inhibitor that specifically targets cysteine 91 (Cys91) on the STING protein. This modification prevents the palmitoylation of STING, a crucial post-translational modification required for its activation and subsequent signaling.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway and highlights the points of intervention for Sting-IN-4 and C-176.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates to nucleus & induces transcription IKK IKK NFkB NF-κB IKK->NFkB activates pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokine Genes pNFkB->Cytokines translocates to nucleus & induces transcription STING_active Active STING STING->STING_active translocates to STING_active->TBK1 recruits & activates STING_active->IKK activates StingIN4 Sting-IN-4 StingIN4->STING inhibits expression C176 C-176 C176->STING prevents palmitoylation (Cys91)

Caption: STING signaling pathway and inhibitor targets.

In Vivo Efficacy Data

The following tables summarize the available quantitative in vivo efficacy data for Sting-IN-4 and C-176 in their respective preclinical models.

Sting-IN-4: Sepsis-Induced Acute Liver Injury Model
ParameterVehicle ControlSting-IN-4 (5 mg/kg)Sting-IN-4 (10 mg/kg)Sting-IN-4 (20 mg/kg)
Serum ALT (U/L) HighReducedSignificantly ReducedMarkedly Reduced
Serum AST (U/L) HighReducedSignificantly ReducedMarkedly Reduced
Liver Hemorrhage SevereModerateMildMinimal
TNF-α (pg/mL) HighReducedSignificantly ReducedMarkedly Reduced
IL-6 (pg/mL) HighReducedSignificantly ReducedMarkedly Reduced

Note: This table represents a qualitative summary of reported effects. Specific numerical data was not available in the reviewed sources.

C-176: Inflammatory Osteolysis and Retinal Neovascularization Models

LPS-Induced Bone Erosion Model

ParameterVehicle ControlC-176
Bone Resorption HighReduced
Osteoclast Number IncreasedDecreased

Oxygen-Induced Retinopathy (OIR) Model

ParameterVehicle ControlC-176 (formulated in nanoparticles)
Retinal Neovascularization SevereSignificantly Alleviated
M1 Macrophage Polarization HighInhibited
M2 Macrophage Polarization LowPromoted

Note: These tables provide a qualitative summary of the observed effects. For precise quantitative data, please refer to the original publications.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for in vivo studies involving STING inhibitors.

General In Vivo Experimental Workflow

Experimental_Workflow animal_model 1. Animal Model Acclimatization (e.g., C57BL/6 mice) grouping 2. Randomization into Treatment Groups animal_model->grouping treatment 3. Administration of Sting-IN-4, C-176, or Vehicle grouping->treatment disease_induction 4. Disease Induction (e.g., LPS injection, OIR model) treatment->disease_induction monitoring 5. Monitoring of Animal Health & Disease Progression disease_induction->monitoring endpoint 6. Endpoint Analysis (e.g., tissue collection, imaging) monitoring->endpoint data_analysis 7. Data Analysis & Interpretation endpoint->data_analysis

Caption: General workflow for in vivo efficacy studies.
Protocol for Sepsis-Induced Acute Liver Injury (Sting-IN-4)

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Acclimatization: Animals are allowed to acclimate to the facility for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to vehicle control and Sting-IN-4 treatment groups.

  • Dosing Solution Preparation: Sting-IN-4 is dissolved in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline.

  • Administration: Sting-IN-4 is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 10, 20 mg/kg) once daily for a specified period (e.g., 3 days). The vehicle control group receives an equivalent volume of the vehicle.

  • Induction of Liver Injury: A few hours after the final dose of Sting-IN-4, sepsis-induced liver injury is induced by a single i.p. injection of lipopolysaccharide (LPS).

  • Endpoint Analysis: At a predetermined time point after LPS challenge (e.g., 6-24 hours), mice are euthanized. Blood and liver tissues are collected for analysis.

    • Serum Analysis: Blood is centrifuged to obtain serum for measuring liver enzyme levels (ALT, AST) and cytokine levels (TNF-α, IL-6) by ELISA.

    • Histopathology: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

    • Western Blot: Liver tissue lysates are used to analyze the expression of STING pathway proteins.

Protocol for Oxygen-Induced Retinopathy (C-176)
  • Animal Model: Neonatal C57BL/6J mice are used.

  • Induction of OIR: On postnatal day 7 (P7), mice and their nursing mother are exposed to a hyperoxic environment (e.g., 75% oxygen) for 5 days. On P12, they are returned to normoxia.

  • Nanoparticle Formulation: C-176 is loaded into a nanoparticle delivery system to enhance its ocular bioavailability.

  • Administration: On P12, a single intravitreal injection of the C-176 nanoparticle formulation or vehicle control is administered.

  • Endpoint Analysis: On P17, mice are euthanized, and their eyes are enucleated.

    • Retinal Flat Mounts: Retinas are dissected, stained with an endothelial cell marker (e.g., isolectin B4), and flat-mounted to visualize and quantify the areas of neovascularization.

    • Immunofluorescence: Retinal sections are stained for markers of macrophage polarization (e.g., iNOS for M1, CD206 for M2) to assess the inflammatory state.

Conclusion

Sting-IN-4 and C-176 represent two distinct approaches to inhibiting the STING pathway. While both have shown promise in preclinical models of inflammatory diseases, a direct comparison of their in vivo efficacy, particularly in the context of cancer immunotherapy, is currently lacking. The inactivity of C-176 against human STING poses a significant hurdle for its clinical development. Further research, including head-to-head in vivo studies in relevant disease models such as cancer, is necessary to fully elucidate the therapeutic potential of these inhibitors and to guide the selection of the most promising candidates for clinical translation. Researchers are encouraged to consider the species-specificity of these compounds when designing and interpreting their studies.

A Head-to-Head Battle: SN-011 Versus First-Generation STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of the cGAS-STING signaling pathway has opened new avenues for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. The STING (Stimulator of Interferatoron Genes) protein, a central player in this pathway, has become a prime target for small molecule inhibitors. Early research yielded first-generation inhibitors that, while valuable as research tools, often presented limitations in terms of potency, specificity, and off-target effects. This guide provides a detailed, data-driven comparison of a newer STING inhibitor, SN-011, against these first-generation compounds, offering a comprehensive resource for researchers in the field.

Mechanism of Action: A Tale of Two Strategies

First-generation STING inhibitors, such as H-151 and C-176, primarily act as covalent inhibitors . They form an irreversible bond with a specific cysteine residue (Cys91) in the transmembrane domain of STING. This covalent modification prevents the palmitoylation of STING, a critical step for its activation and subsequent downstream signaling.

In contrast, SN-011 operates through a distinct, non-covalent mechanism. It is a competitive antagonist that binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[1][2] By occupying this pocket, SN-011 effectively blocks the binding of the endogenous STING agonist, 2'3'-cGAMP, thereby locking the STING protein in an inactive conformation and preventing its activation.[2]

Quantitative Comparison of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SN-011 and first-generation STING inhibitors across various cell lines. This data provides a direct comparison of their potency in inhibiting STING-mediated signaling.

CompoundTargetCell LineAssayIC50 (nM)Reference
SN-011 Mouse STINGMouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP-induced Ifnb expression127.5[3]
Mouse STINGBone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMP-induced Ifnb expression107.1[3]
Human STINGHuman Foreskin Fibroblasts (HFFs)2'3'-cGAMP-induced Ifnb expression502.8[3]
H-151 Mouse STINGMouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP-induced Ifnb expression138.0[3]
Mouse STINGBone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMP-induced Ifnb expression109.6[3]
Human STINGHuman Foreskin Fibroblasts (HFFs)2'3'-cGAMP-induced Ifnb expression134.4[3]
C-176 Mouse STINGRAW264.7LPS-induced inflammation1140[4]

Cytotoxicity Profile: A Key Differentiator

A critical aspect of any therapeutic candidate is its safety profile. The following table presents available data on the cytotoxicity of SN-011 and first-generation STING inhibitors.

CompoundCell LineAssayIC50 (µM)ObservationsReference
SN-011 MEFs, BMDMs, HFFsCell Viability/Death AssaysNot cytotoxic at concentrations up to 20 µMNo significant effect on cell viability.[3][5]
H-151 MEFs, 3T3 cellsCell Viability/Death Assays-Significantly impaired cell viability and caused cell death.[5]
C-176 Human HCC1806 cellsCellTiter-Glo6.2-[6]
Human HCC38 cellsCellTiter-Glo8.7-[6]
Human HCC1143 cellsCellTiter-Glo9.5-[6]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the STING signaling pathway, a typical experimental workflow for evaluating STING inhibitors, and the logical evolution of these inhibitors.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (dimer) cGAMP->STING binds & activates STING_active Activated STING (oligomer) STING->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription SN011 SN-011 SN011->STING competitively inhibits cGAMP binding H151_C176 H-151 / C-176 H151_C176->STING covalently binds Cys91, prevents palmitoylation Experimental_Workflow start Start: Select Cell Line (e.g., THP-1, MEFs) seed_cells Seed cells in plates start->seed_cells pretreat Pre-treat with STING Inhibitor (SN-011 or First-Gen) seed_cells->pretreat stimulate Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreat->stimulate collect_samples Collect Supernatant & Cell Lysates stimulate->collect_samples elisa IFN-β ELISA on Supernatant collect_samples->elisa western Western Blot for p-IRF3/p-TBK1 from Lysates collect_samples->western viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) collect_samples->viability analyze Data Analysis: IC50 & Cytotoxicity Determination elisa->analyze western->analyze viability->analyze STING_Inhibitor_Evolution gen1 First-Generation Inhibitors Covalent Mechanism Target: Cys91 (Palmitoylation) Examples: H-151, C-176 Limitations: Potential for off-target effects, cytotoxicity, species specificity (C-176) gen2 Next-Generation Inhibitors Competitive Antagonism Target: CDN-Binding Pocket Example: SN-011 Advantages: High specificity, lower cytotoxicity, potent inhibition of both human and mouse STING gen1->gen2 Evolution towards a more specific and safer mechanism

References

Safety Operating Guide

Proper Disposal Procedures for STING-IN-11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Safe and compliant disposal of the STING inhibitor, STING-IN-11, is critical for maintaining laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat should be worn to protect clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk handling.

Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation risks. Avoid contact with skin, eyes, and clothing.

Disposal Procedures

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Step 1: Waste Segregation

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

Step 2: Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the compound (e.g., "Irritant," "Toxic"). This information should be confirmed with the specific SDS.

  • The date of accumulation.

Step 3: Storage

Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled hazardous waste container.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_generation Generate Waste (Solid, Liquid, Contaminated Materials) ppe->waste_generation segregate Segregate Waste Streams waste_generation->segregate label Label Waste Containers Correctly segregate->label store Store in Designated Hazardous Waste Area label->store dispose Arrange for Professional Disposal via EHS store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is based on general laboratory safety principles. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's established protocols for definitive guidance.

Personal protective equipment for handling Sting-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of Sting-IN-11, a potent STING (Stimulator of Interferon Genes) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on the precautionary principle and best practices for handling novel, potent research compounds, drawing parallels from similar STING inhibitors like SN-011. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Communication and Risk Assessment

While detailed toxicological data for this compound is not available, it should be treated as a potentially hazardous substance. Similar compounds may cause irritation to the mucous membranes and upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin. A thorough risk assessment should be conducted before any handling of this compound.

Assumed Hazards:

Hazard TypePotential Effect
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

OperationMinimum Required PPE
Weighing of Powders Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).
Preparation of Solutions Double nitrile gloves, Chemical splash goggles, Laboratory coat.
Conducting Reactions Double nitrile gloves (select based on reactants), Chemical splash goggles, Laboratory coat. All operations should be performed in a certified chemical fume hood or glove box.
Waste Disposal Double nitrile gloves, Chemical splash goggles, Laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Pre-weighing: If possible, purchase the compound pre-weighed to avoid handling of the powder.

Step 2: Weighing and Solution Preparation

  • Weighing: If weighing the solid compound is necessary, do so within a ventilated enclosure (e.g., powder-containment hood). Use the smallest amount of substance necessary for the experiment.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

Step 3: Experimental Use

  • Containment: All reactions and manipulations involving this compound should be performed within a certified chemical fume hood.

  • Avoid Aerosols: Take care to avoid the generation of aerosols.

Step 4: Decontamination

  • Surfaces: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • PPE: Remove and dispose of contaminated PPE as hazardous waste.

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

Step 1: Waste Segregation

  • Unused Product: Dispose of as hazardous chemical waste. Do not pour down the drain or mix with general waste.

  • Contaminated Materials: All items that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) must be treated as hazardous waste.

  • Solutions: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

Step 2: Waste Collection and Storage

  • Containers: Use compatible, leak-proof containers for waste collection.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Final Disposal

  • EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

cGAS-STING Signaling Pathway and Inhibition by this compound

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. This compound acts as an inhibitor of this pathway.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer binds and activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Gene Expression (e.g., IFNB1) pIRF3->IFN_genes translocates to nucleus and induces transcription Sting_IN_11 This compound Sting_IN_11->STING_dimer inhibits activation

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons. This compound inhibits this pathway by preventing the activation of the STING dimer.

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